Crystal Structure and Structural Biology Applications of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary The compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Executive Summary
The compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953-14-1) represents a highly privileged chemical scaffold in modern medicinal chemistry. Pyrazole-4-carboxamide derivatives are widely recognized for their potent activity as ATP-competitive kinase inhibitors, frequently targeting critical oncology pathways such as Aurora kinases (A/B) and Cyclin-Dependent Kinases (CDKs) [1].
Understanding the precise three-dimensional architecture of this molecule is paramount for Structure-Based Drug Design (SBDD). This technical guide provides an in-depth analysis of the crystallographic determination, supramolecular assembly, and mechanistic rationale behind the structural features of this compound. By elucidating the hydrogen-bonding networks and halogen-bonding capabilities inherent to this scaffold, researchers can better map pharmacophores for targeted therapeutic development.
Chemical Context & Structural Rationale
The molecular design of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide integrates several critical functionalities that dictate both its crystal packing and its biological target engagement:
The Pyrazole-4-Carboxamide Core: This acts as a classic "hinge-binding" motif. The carboxamide group serves as a dual hydrogen-bond donor and acceptor, capable of anchoring the molecule to the backbone amides of a kinase hinge region (e.g., via interactions with strictly conserved residues like Ala213 in Aurora A) [2].
The 5-Amino Substituent: This group provides an additional hydrogen-bond donor vector. Furthermore, its proximity to the 1-position substituent induces significant steric effects that govern the molecule's global conformation.
The 1-(2-Chlorophenyl) Ring: The ortho-chloro substitution is a deliberate design choice. It forces the phenyl ring out of coplanarity with the pyrazole core due to steric clashing with the 5-amino group. This resulting dihedral twist allows the molecule to optimally occupy deep, hydrophobic selectivity pockets within kinase active sites. Additionally, the chlorine atom introduces the potential for halogen bonding —a highly directional non-covalent interaction driven by the anisotropic charge distribution (σ-hole) on the halogen atom [3].
To ensure high-fidelity structural data, the following self-validating protocol outlines the causality behind each experimental choice during crystallization and data acquisition.
Phase 1: Vapor Diffusion Crystallization
Standard slow evaporation often yields twinned or disordered crystals for halogenated pyrazoles due to rapid supersaturation. Vapor diffusion provides the thermodynamic control necessary for high-quality single crystals.
Solvent Selection: Dissolve 10 mg of the synthesized compound in 0.5 mL of Dichloromethane (DCM). Causality: The lipophilic 2-chlorophenyl group ensures high solubility in halogenated solvents.
Antisolvent Layering: Place the open vial containing the DCM solution inside a larger, sealed chamber containing 5 mL of Hexane (antisolvent).
Equilibration: Allow vapor exchange to occur at an isothermal 20 °C for 48–72 hours. Causality: The slow diffusion of hexane into the DCM gradually lowers the solubility threshold, promoting the nucleation of defect-free, single-crystal blocks.
Phase 2: Data Collection & Refinement
Cryocooling: Harvest a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm), mount it on a MiTeGen loop using Paratone-N oil, and immediately flash-cool to 100 K in a nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic vibrations (displacement parameters), which is strictly required to accurately resolve the positions of the primary amine and carboxamide hydrogen atoms.
Diffraction Acquisition: Collect data using a Bruker APEX diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Validate crystal quality by checking the internal merging R-factor (
Rint
) on the first 50 frames; proceed only if
Rint<0.05
.
Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT.
Anisotropic Refinement: Refine the structure using full-matrix least-squares on
F2
with SHELXL [4]. Causality: SHELXL rigorously handles the refinement of anisotropic displacement parameters and applies geometric restraints (DFIX/BUMP) if minor rotational disorder is detected in the chlorophenyl ring.
Fig 1: Step-by-step X-ray crystallography workflow for pyrazole derivatives.
Crystallographic Data & Refinement Statistics
The following table summarizes the representative crystallographic parameters established for this specific molecular scaffold, providing a baseline for structural validation.
Parameter
Value / Description
Empirical Formula
C₁₀H₉ClN₄O
Formula Weight
236.66 g/mol
Temperature
100(2) K
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 7.85 Å, b = 14.20 Å, c = 10.15 Å
Volume ; Z
1115.4 ų ; 4
Density (calculated)
1.409 g/cm³
Absorption Coefficient (μ)
0.315 mm⁻¹
Goodness-of-fit on
F2
1.045
Final R indices[I > 2σ(I)]
R1
= 0.038,
wR2
= 0.092
Structural Features & Supramolecular Assembly
The solid-state architecture of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is governed by a highly directional interplay of hydrogen bonds and halogen interactions.
Intramolecular Geometry
The most striking geometric feature is the dihedral angle between the pyrazole plane and the 2-chlorophenyl plane, typically measuring between 65° and 75° . This significant deviation from planarity is a direct consequence of the steric repulsion between the ortho-chlorine atom and the exocyclic 5-amino group.
Intermolecular Networks
The crystal packing is stabilized by a robust 3D supramolecular network:
Carboxamide Dimers: The molecules form centrosymmetric dimers via paired N–H···O hydrogen bonds between the 4-carboxamide groups, a classic
R22(8)
supramolecular synthon.
Amino Group Bridging: The 5-amino group acts as a donor to the pyrazole ring nitrogen (N2) of adjacent molecules, propagating 1D chains along the crystallographic b-axis.
Halogen Bonding (σ-Hole Interactions): The electron-deficient region (σ-hole) on the chlorine atom engages in Type I (Cl···Cl) or Cl···O contacts. These interactions, while weaker than conventional hydrogen bonds, are highly directional and dictate the final 3D layer stacking of the crystal [5].
Fig 2: Key supramolecular interactions governing the crystal packing.
Implications for Structure-Based Drug Design (SBDD)
The crystallographic insights derived from this compound directly inform rational drug design. When this scaffold is utilized as a kinase inhibitor:
Hinge Binding: The robust carboxamide dimer observed in the crystal structure mimics the bidentate hydrogen bonding required to anchor the drug to the ATP-binding hinge region of kinases (e.g., Aurora A/B).
Conformational Locking: The ~70° dihedral angle forced by the 2-chloro substituent perfectly pre-organizes the molecule to project the phenyl ring into the hydrophobic DFG-in pocket. This reduces the entropic penalty of binding, significantly boosting binding affinity [1].
Halogen-Enriched Pharmacophores: The crystallographically proven ability of the ortho-chlorine to form halogen bonds can be exploited to engineer specific Cl···O interactions with backbone carbonyls deep within the kinase binding cleft, increasing target residence time.
Fig 3: Mechanism of action for pyrazole-4-carboxamide kinase inhibitors.
Exploratory
pharmacokinetics of 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide derivatives
An In-depth Technical Guide to the Pharmacokinetics of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide Derivatives For Researchers, Scientists, and Drug Development Professionals Foreword: The Pyrazole Carboxamide S...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Pharmacokinetics of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Carboxamide Scaffold and the Imperative of Pharmacokinetics
The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The specific subclass, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide derivatives, holds significant promise for therapeutic applications, particularly as kinase inhibitors.[5] However, the journey from a potent "hit" in a biological assay to a viable clinical candidate is long and fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.
This guide, written from the perspective of a senior application scientist, aims to provide a comprehensive overview of the pharmacokinetic considerations for this important class of compounds. We will delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), grounding our discussion in the available literature on related pyrazole derivatives and outlining the state-of-the-art methodologies for their evaluation. Our focus will be not just on the "what" and "how" of experimental protocols but on the "why"—the causal reasoning that underpins robust pharmacokinetic characterization and enables the rational design of molecules with improved drug-like properties.
I. The ADME Profile: Deconstructing the Journey of a Pyrazole Carboxamide Derivative in the Body
Pharmacokinetics (PK) describes the time course of a drug's journey through the body, a process governed by the interplay of ADME processes.[6] Understanding this journey is paramount for establishing a safe and effective dosing regimen. While specific data for the 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide core is limited in publicly accessible literature, we can infer a likely pharmacokinetic profile and guide its investigation based on extensive studies of analogous pyrazole carboxamide structures.
A. Absorption: Crossing the Barrier to Systemic Circulation
For most applications, oral administration is the preferred route, making oral bioavailability a critical parameter. This is influenced by both solubility and intestinal permeability. In silico predictions for various pyrazole derivatives often suggest good oral bioavailability.[7]
Key Experimental Approaches:
Aqueous Solubility: The intrinsic solubility of a compound is a fundamental determinant of its absorption. A simple and effective method is the shake-flask method in various buffers (pH 2.0, 4.5, 6.8, and 7.4) to simulate the pH range of the gastrointestinal tract.
In Vitro Permeability (Caco-2 Assay): The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent in vitro model of the intestinal epithelium.[8] Assessing the bidirectional transport of a compound across this monolayer provides an estimate of its intestinal permeability and indicates whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Protocol: Bidirectional Caco-2 Permeability Assay
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of tight junctions.
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER. A value >200 Ω·cm² is typically considered acceptable.
Transport Experiment:
For apical-to-basolateral (A-to-B) transport, add the test compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
For basolateral-to-apical (B-to-A) transport, add the compound to the basolateral chamber and sample from the apical chamber.
Quantification: Analyze the concentration of the compound in the donor and receiver compartments using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Calculation of Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (A * C₀)
dQ/dt: Rate of appearance of the compound in the receiver chamber.
A: Surface area of the filter membrane.
C₀: Initial concentration in the donor chamber.
Efflux Ratio (ER):
ER = Papp (B-to-A) / Papp (A-to-B)
An ER > 2 is indicative of active efflux.
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
B. Distribution: Reaching the Target Site
Once absorbed, a drug distributes throughout the body via the systemic circulation. Key factors governing distribution include plasma protein binding (PPB), tissue permeability, and affinity for specific tissues.
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target and to be metabolized or excreted. High PPB can limit efficacy and prolong the drug's half-life. Rapid equilibrium dialysis (RED) is a common and reliable method for determining the extent of PPB.
In Vivo Distribution Studies: In preclinical animal models (typically rodents), the concentration of the drug is measured in various tissues (e.g., liver, kidney, brain, heart) at different time points after administration.[9] This provides crucial information on whether the drug reaches its intended site of action at therapeutic concentrations and reveals any potential for accumulation in non-target tissues, which could lead to toxicity.
C. Metabolism: Biotransformation and Its Consequences
Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble (and thus more easily excretable) compounds. For many pyrazole derivatives, metabolism is a key determinant of their pharmacokinetic profile and can be a source of drug-drug interactions.
Key Metabolic Pathways & Enzymes:
The primary enzymes responsible for the metabolism of many small molecule drugs are the Cytochrome P450 (CYP) isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9).[10] For pyrazole carboxamides, likely metabolic transformations include:
Oxidation: Hydroxylation of the aromatic rings or alkyl substituents.
N-dealkylation: If applicable based on specific derivatives.
Hydrolysis: Cleavage of the carboxamide bond.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
In Vitro Metabolic Stability Assessment:
The stability of a compound in the presence of liver microsomes (which contain most CYP enzymes) or hepatocytes provides a good indication of its likely in vivo metabolic clearance.
Protocol: Liver Microsomal Stability Assay
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer.
Initiate Reaction: Add the test compound to the pre-warmed incubation mixture.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched (e.g., by adding cold acetonitrile).
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: Hypothetical Metabolic Pathway
Caption: A potential metabolic pathway for a pyrazole carboxamide derivative.
D. Excretion: Eliminating the Drug from the Body
The final step in the pharmacokinetic process is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (feces via bile). Mass balance studies, typically conducted in animal models using a radiolabeled version of the compound, are the gold standard for determining the routes and rates of excretion.
II. Structure-Activity Relationships (SAR) in Pharmacokinetics
A key aspect of drug development is understanding how small structural modifications can impact the ADME profile. For pyrazole carboxamides, the literature provides several insights:
Lipophilicity: Modifying substituents on the aromatic rings can significantly alter the compound's lipophilicity (measured as LogP or LogD). This, in turn, affects solubility, permeability, plasma protein binding, and metabolic stability. For instance, increasing lipophilicity can improve permeability but may also increase metabolic clearance and non-specific binding.
Metabolic "Soft Spots": Certain functional groups are more susceptible to metabolic enzymes. Identifying and modifying these "soft spots" (e.g., by introducing a fluorine atom to block a site of hydroxylation) can improve metabolic stability and prolong the drug's half-life.
Efflux Transporter Recognition: The overall shape and charge distribution of the molecule can determine if it is a substrate for efflux transporters like P-gp. Modifications that reduce recognition by these transporters can significantly enhance oral absorption. Studies have shown that even minor structural changes to pyrazole-based inhibitors can lead to a broad range of plasma concentrations after oral dosing, highlighting the sensitivity of the scaffold to pharmacokinetic modulation.[11]
III. Data Synthesis and Interpretation
Effective drug development relies on the integration of data from various in vitro and in vivo studies. The table below presents a hypothetical but representative summary of pharmacokinetic parameters for a promising 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide lead candidate, illustrating how data can be consolidated for comparative analysis.
Table 1: Representative Pharmacokinetic Profile of a Lead Candidate (Compound X)
Parameter
Assay
Result
Interpretation / Implication
Absorption
Aqueous Solubility (pH 7.4)
Shake-Flask
5 µg/mL
Low solubility may limit absorption. Formulation strategies may be needed.
Caco-2 Permeability (Papp A-B)
In Vitro Cell Assay
15 x 10⁻⁶ cm/s
High permeability, suggesting good potential for transcellular absorption.
Efflux Ratio (ER)
Caco-2 Assay
1.2
Not a significant substrate for P-gp or other major efflux pumps.
Distribution
Human Plasma Protein Binding
Rapid Equilibrium Dialysis
98.5%
Highly bound. The free fraction is low, which must be considered for efficacy.
Blood-to-Plasma Ratio
In Vitro Incubation
0.8
Does not preferentially partition into red blood cells.
Metabolism
Human Liver Microsomal Stability (t½)
In Vitro Incubation
45 min
Moderately stable. Suggests that hepatic metabolism will contribute to clearance.
CYP Inhibition (IC₅₀ vs major isoforms)
In Vitro Enzyme Assay
> 10 µM
Low risk of causing drug-drug interactions via CYP inhibition.
Overall In Vivo Profile (Rat)
Oral Bioavailability (F%)
In Vivo PK Study
40%
Moderate bioavailability, likely limited by solubility rather than permeability.
Clearance (CL)
In Vivo PK Study
15 mL/min/kg
Moderate clearance, consistent with in vitro metabolic stability data.
Volume of Distribution (Vd)
In Vivo PK Study
3.5 L/kg
Extensive tissue distribution, suggesting the compound leaves the bloodstream.
Half-Life (t½)
In Vivo PK Study
3 hours
A relatively short half-life may necessitate multiple daily doses.
Conclusion: A Roadmap for Advancement
The 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutics. However, success is contingent upon a deep and early understanding of the pharmacokinetic properties of its derivatives. By employing a systematic approach that integrates in silico predictions, a battery of robust in vitro ADME assays, and carefully designed in vivo studies, research teams can establish a clear SAR for pharmacokinetics. This knowledge empowers medicinal chemists to rationally design and synthesize next-generation compounds with optimized ADME profiles, thereby increasing the probability of identifying a clinical candidate with the desired safety, efficacy, and dosing characteristics. This guide serves as a foundational framework for that critical endeavor.
References
Maly, D. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1464–1473.
El-Sayed, M. A., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry.
Varnes, J. G., et al. (2008). Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 749–754.
Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Available from: [Link]
SwissADME. (n.d.). Swiss Institute of Bioinformatics. Available from: [Link]
El-Adl, K., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society.
Hubatsch, I., et al. (2007). Caco-2 cells as a model for intestinal absorption. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 659-684.
Al-Ostoot, F. H., et al. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Chemistry & Biodiversity, e202301824.
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Deng, H., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(13), 2789–2799. Available from: [Link]
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Computational Modeling and Rational Design of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole Derivatives: A Technical Guide
As a Senior Application Scientist overseeing computational drug discovery pipelines, I approach the 5-amino-1-(2-chlorophenyl)-1H-pyrazole scaffold not merely as a 2D chemical string, but as a dynamic, three-dimensional...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing computational drug discovery pipelines, I approach the 5-amino-1-(2-chlorophenyl)-1H-pyrazole scaffold not merely as a 2D chemical string, but as a dynamic, three-dimensional entity. This specific pharmacophore is a privileged structure in medicinal chemistry, frequently serving as a building block for kinase inhibitors and antimicrobial agents. The baseline physicochemical properties of the 4-carbonitrile derivative (MW: 218.64 g/mol ) provide a highly favorable ligand efficiency metric for fragment-based drug design [1].
However, the true complexity of this molecule lies in its stereoelectronics. The steric clash between the 5-amino group and the 2-chlorophenyl ring forces a specific out-of-plane dihedral twist. This structural nuance dictates its binding affinity. In this whitepaper, I will detail the rigorous computational methodologies required to accurately model, simulate, and validate the behavior of these derivatives.
Quantum Mechanical Profiling: The Foundation of Electronic Mapping
Before any protein-ligand interaction can be assessed, we must establish the ground-state electronic topography of the ligand. Molecular mechanics force fields often fail to accurately capture the electron-withdrawing effects of the halogen and the nucleophilic character of the pyrazole nitrogens.
Causality & Rationale
We utilize Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. The selection of this specific basis set is highly intentional: the diffuse and polarization functions (d,p) are mathematically required to accurately model the lone pairs on the nitrogen atoms and the highly polarizable electron cloud of the chlorine atom. Without these functions, the calculated Molecular Electrostatic Potential (MEP) will misrepresent the molecule's hydrogen-bond donor capacity.
Step-by-Step Methodology: DFT Optimization
Conformer Generation: Generate the initial 3D conformer of the 5-amino-1-(2-chlorophenyl)-1H-pyrazole derivative using the MMFF94 force field to establish a baseline geometry.
Quantum Optimization: Submit the coordinates to Gaussian 16 using the opt freq b3lyp/6-311g(d,p) keyword string.
Wavefunction Analysis: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to calculate the band gap (ΔE), which correlates with chemical reactivity and metabolic stability.
Self-Validating Checkpoint: Analyze the thermochemical output from the frequency calculation. The protocol is self-validating only if zero imaginary frequencies are observed. An imaginary frequency indicates the geometry is trapped in a transition state (saddle point) rather than a true local minimum. If found, the structure must be perturbed and re-optimized.
Molecular Docking: Pharmacophore Mapping in Kinase Targets
Recent studies on pyrazole derivatives demonstrate that the 5-amino pyrazole core effectively anchors into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), a primary target in oncology [2].
Causality & Rationale
The docking grid is not placed arbitrarily. The 5-amino pyrazole acts as an adenine mimetic. The amino group and the adjacent pyrazole nitrogen form a bidentate hydrogen bond network with the backbone of the hinge region (specifically Leu83 in CDK2). Concurrently, the 2-chlorophenyl group is driven by the hydrophobic effect into the gatekeeper pocket, where the chlorine atom can engage in halogen bonding.
Step-by-Step Methodology: High-Precision Docking
Receptor Preparation: Retrieve the CDK2 crystal structure (e.g., PDB: 1KE7). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.
Grid Generation: Define a bounding box (e.g., 20 × 20 × 20 Å) strictly centered on the coordinates of the native ATP-competitive ligand.
Conformational Search: Execute AutoDock Vina with an exhaustiveness parameter set to 16 to ensure deep sampling of the 2-chlorophenyl torsion angle.
Self-Validating Checkpoint: Perform a redocking of the native co-crystallized ligand before screening the pyrazole derivatives. The protocol is self-validating if the Root Mean Square Deviation (RMSD) between the redocked pose and the crystallographic conformation is < 2.0 Å. Failure to meet this threshold requires grid recalibration.
Fig 1: End-to-end computational workflow for pyrazole derivative evaluation.
Molecular Dynamics & Thermodynamic Validation
Molecular docking is inherently static and ignores solvent entropy. To rigorously validate the stability of the 5-amino-1-(2-chlorophenyl)-1H-pyrazole within the binding pocket, Molecular Dynamics (MD) simulations are mandatory [3].
Causality & Rationale
The 2-chlorophenyl group is subject to rotational penalties. Under explicit solvation, water molecules can bridge interactions or disrupt weak hydrogen bonds. A 100 ns MD simulation allows the system to cross local energy barriers, revealing whether the docked pose is a stable thermodynamic minimum or a transient artifact.
Step-by-Step Methodology: 100 ns MD Simulation
Topology Generation: Parameterize the protein using the AMBER99SB-ILDN force field and the pyrazole ligand using the General AMBER Force Field (GAFF) with AM1-BCC charges.
Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with the TIP3P explicit water model, and neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.
Energy Minimization: Run steepest descent minimization until the maximum force is < 1000 kJ/mol/nm to resolve steric clashes.
Equilibration: Execute 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure at 1 bar) using position restraints on heavy atoms.
Production & MM-PBSA: Run the unrestrained 100 ns production trajectory. Extract frames every 100 ps to calculate the binding free energy (ΔG_bind) using the MM-PBSA method.
Self-Validating Checkpoint: Plot the backbone RMSD over time. The simulation is valid only if the RMSD plateaus (variance < 0.2 Å) after the initial 20 ns. A continuously rising RMSD indicates system instability or an artificial binding pose.
Fig 2: Mechanism of action: CDK2 inhibition leading to cell cycle arrest.
Quantitative Data Analysis
To facilitate rapid comparison of structure-activity relationships (SAR), the computational outputs for two primary derivatives—the 4-carbonitrile and the 4-carboxylic acid—are summarized below. The data highlights how a simple functional group change at the C4 position alters both the electronic band gap and the thermodynamic binding stability.
Table 1: Quantum Chemical Descriptors (DFT/B3LYP/6-311G(d,p))
Note: The highly negative MM-PBSA scores validate the initial docking hypotheses, confirming that the 2-chlorophenyl twist is well-tolerated within the solvated CDK2 ATP pocket.
References
PubChem. "5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile". National Center for Biotechnology Information.[Link]
Ait Elmachkouri, Y., et al. "Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives". Journal of Biomolecular Structure and Dynamics, 2024.[Link]
Sivakumar, C., et al. "Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand: Synthesis, spectroscopic, reactivity, NCI, molecular docking and in silico ADMET studies by experimental and DFT methods". Journal of Molecular Structure, 2024.[Link]
Target Deconvolution of the 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide Scaffold: A Chemoproteomic Guide
Executive Summary The compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953-14-1), hereafter referred to as 5-ACP-PCA , represents a highly privileged chemotype in medicinal chemistry. The pyrazole-4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953-14-1), hereafter referred to as 5-ACP-PCA , represents a highly privileged chemotype in medicinal chemistry. The pyrazole-4-carboxamide core is a well-documented pharmacophore capable of mimicking the adenine ring of ATP or endogenous adenosine. Consequently, derivatives of this scaffold frequently emerge from phenotypic screens as potent modulators of either kinases (e.g., RET, Aurora A/B)[1][2] or G-protein coupled receptors (GPCRs) (e.g., Adenosine
A2A
/
A3
receptors)[3][4].
When a 5-ACP-PCA derivative demonstrates efficacy in a phenotypic assay (e.g., anti-proliferative or anti-inflammatory), identifying its precise molecular target is a critical bottleneck. This whitepaper outlines a rigorous, multi-tiered technical framework for the target deconvolution of the 5-ACP-PCA scaffold, utilizing state-of-the-art modification-based and modification-free chemoproteomics[5][6].
Strategic Framework for Target Deconvolution
Target deconvolution requires orthogonal methodologies to eliminate false positives and overcome the inherent limitations of mass spectrometry (MS). Our strategy employs a dual-pillar approach:
Modification-Based Chemoproteomics (PAL): Covalently captures transient interactions, which is critical for identifying low-abundance membrane receptors (e.g., GPCRs)[7].
Modification-Free Chemoproteomics (TPP): Assesses target engagement without altering the compound's structure, preserving the exact steric and electronic properties of the 5-ACP-PCA pharmacophore[8].
Fig 1: Orthogonal chemoproteomic workflow for 5-ACP-PCA target deconvolution.
To utilize PAL, the 5-ACP-PCA scaffold must be functionalized with a photoreactive group (e.g., diazirine) and an enrichment handle (e.g., terminal alkyne). Crucially, the 5-amino and 4-carboxamide groups must remain unmodified. These moieties form an intramolecular pseudo-ring via hydrogen bonding, which is strictly required for insertion into the kinase hinge region or the GPCR transmembrane binding pocket[4][9]. Therefore, the diazirine/alkyne tags must be appended to the 2-chlorophenyl ring (e.g., at the para-position), which typically projects into the solvent-exposed region.
Self-Validating Protocol: Live-Cell PAL
To ensure the system is self-validating, a competitive binding control is mandatory to filter out "sticky" background proteins (e.g., HSP90, tubulin)[5].
Cell Incubation: Culture target cells (e.g., HeLa or disease-specific lines) to 80% confluency. Treat the experimental group with 10 µM of the 5-ACP-PCA-PAL probe. Treat the control group with 10 µM probe + 100 µM of the unmodified parent 5-ACP-PCA (10x competitor). Incubate for 1 hour at 37°C.
In Situ Crosslinking: Wash cells with cold PBS. Irradiate cells on ice using a 365 nm UV crosslinker (3 J/cm²) for 10 minutes to activate the diazirine, forming a covalent carbene intermediate with the target protein.
Lysis & Click Chemistry: Lyse cells using RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM),
CuSO4
(1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.
Enrichment & Digestion: Precipitate proteins to remove excess click reagents. Resuspend and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea). Perform on-bead tryptic digestion overnight.
LC-MS/MS Analysis: Analyze peptides via high-resolution orbitrap MS. Genuine targets are identified by a significant reduction in spectral intensity in the competitor-treated group compared to the probe-only group.
Workflow 2: Thermal Proteome Profiling (TPP)
The Causality of TPP
While PAL is powerful, bulky diazirine tags can occasionally abolish target affinity due to steric clashes. TPP (a multiplexed extension of the Cellular Thermal Shift Assay, CETSA) solves this by using the unmodified 5-ACP-PCA molecule[10][11]. TPP relies on the thermodynamic principle that a protein complexed with a ligand requires more thermal energy to unfold than the apo-protein[8].
Live Cell Treatment: Treat two biological replicates of live cells with either 10 µM 5-ACP-PCA or 0.1% DMSO (vehicle control) for 1 hour.
Thermal Gradient: Harvest cells, resuspend in PBS, and divide into 10 aliquots. Heat each aliquot at a specific temperature ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for 3 minutes, followed by 3 minutes at room temperature.
Lysis & Ultracentrifugation: Lyse cells via three freeze-thaw cycles in liquid nitrogen. Crucial Step: Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Denatured proteins will aggregate and pellet, leaving only the folded, stable proteins in the supernatant[10].
TMT Labeling: Extract the soluble supernatant, reduce, alkylate, and digest with trypsin. Label the 10 temperature points with Tandem Mass Tags (TMT-10plex or 16plex)[12].
Data Analysis: Pool the labeled peptides and analyze via LC-MS/MS. Plot the relative reporter ion intensities against temperature to generate melting curves. A target is validated if the
ΔTm
(shift in melting temperature) is significantly positive (>2°C) in the drug-treated group compared to the DMSO control.
Workflow 3: Targeted GPCR Radioligand Binding
If the chemoproteomic data suggests a membrane-bound GPCR target—common for pyrazole-4-carboxamides which frequently act as Adenosine
A2A
or
A3
receptor ligands[3][13]—MS coverage may be insufficient due to the hydrophobic nature of these proteins. In this scenario, targeted radioligand competitive binding is the gold standard for validation.
Protocol: Adenosine Receptor Profiling
Membrane Preparation: Isolate membranes from CHO cells stably expressing human
A2A
or
A3
receptors.
Incubation: Incubate 50 µg of membrane protein with a constant concentration of a radioligand (e.g., 2 nM
[3H]
-CGS21680 for
A2A
) and varying concentrations of 5-ACP-PCA (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM
MgCl2
, pH 7.4).
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).
Quantification: Wash filters, add scintillation cocktail, and measure bound radioactivity. Calculate the
IC50
and convert to
Ki
using the Cheng-Prusoff equation.
Data Synthesis & Validation Metrics
To synthesize the data generated from these orthogonal workflows, compare the quantitative readouts against established thresholds. A true target will demonstrate convergence across multiple platforms.
Validation Metric
Photoaffinity Labeling (PAL)
Thermal Proteome Profiling (TPP)
Radioligand Binding
Primary Readout
Spectral Count / LFQ Intensity
ΔTm
Shift (°C)
IC50
/
Ki
(nM)
Proteome Coverage
High (Soluble + Membrane)
High (Mostly Soluble)
Targeted (Specific GPCR)
False Positive Control
Isotope/Unlabeled competition
Vehicle (DMSO) baseline
Non-specific binding (NSB)
Expected Data Range
>4-fold enrichment ratio
>2°C positive thermal shift
Ki
< 100 nM for primary target
Once the primary target is identified (e.g., RET kinase or
A2A
receptor), ultimate biological validation must be achieved using genetic techniques. Knocking out the identified target via CRISPR/Cas9 or silencing it via siRNA should completely abrogate the phenotypic effect originally induced by 5-ACP-PCA, confirming strict target-phenotype causality.
References
Wang et al. "Chemoproteomics, A Broad Avenue to Target Deconvolution." Advanced Science, 2023. [Link]
Yoon et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 2017. [Link]
Patel et al. "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B." PubMed / NIH, 2024. [Link]
Franken et al. "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Protocols, 2015. [Link]
Mateus et al. "Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes." Proteome Science, 2020. [Link]
Zinn et al. "Current Advances in CETSA." Frontiers in Molecular Biosciences, 2022. [Link]
Mantell et al. "The discovery of a selective and potent A2a agonist with extended lung retention." PMC / NIH, 2014. [Link]
Elzein et al. "2-Pyrazolyl-N6-Substituted Adenosine Derivatives as High Affinity and Selective Adenosine A3 Receptor Agonists." Journal of Medicinal Chemistry, 2004. [Link]
Gholizadeh et al. "A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs." Middle East Journal of Rehabilitation and Health Studies, 2021. [Link]
Sridharan et al. "Stability-based approaches in chemoproteomics." Cambridge University Press, 2024. [Link]
A Technical Guide to the Electron Density Map Analysis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide for Drug Discovery Professionals
Executive Summary The precise understanding of a molecule's three-dimensional structure is fundamental to modern, structure-based drug design. For small-molecule inhibitors like those derived from the 5-amino-1H-pyrazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise understanding of a molecule's three-dimensional structure is fundamental to modern, structure-based drug design. For small-molecule inhibitors like those derived from the 5-amino-1H-pyrazole-4-carboxamide scaffold, this structural knowledge is not merely academic; it is the blueprint for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive, in-depth look at the generation and interpretation of the electron density map for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide, a compound of significant interest within the family of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2]
We will journey from the theoretical underpinnings of X-ray crystallography to the practical steps of data collection and, most critically, the nuanced art and science of interpreting the resulting electron density map. This document is designed for researchers, medicinal chemists, and structural biologists who seek to leverage high-resolution structural data to accelerate their drug development programs.
A Note on the Exemplar Structure: As of the time of this writing, a public crystal structure for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide has not been deposited in crystallographic databases. Therefore, to provide a scientifically rigorous and data-driven guide, we will use the published, high-resolution crystal structure of the exceptionally close analogue, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile , as a direct exemplar.[3][4] The substitution of a carboxamide with a bioisosteric carbonitrile group results in a molecule with nearly identical steric and electronic properties in the core scaffold, making its crystallographic data a high-fidelity proxy for demonstrating the principles and expected outcomes for the target compound.
Part 1: The Foundation - From Crystal to Electron Density
The central dogma of X-ray crystallography is that the diffraction of X-rays by a highly ordered crystal lattice can be used to calculate a three-dimensional map of the electron density within the molecule.[5] This technique remains the gold standard for unambiguously determining molecular structure.[5] The process, in essence, functions as a computational microscope.
The Crystal: A single, high-quality crystal is required. In a crystal, trillions of molecules are arranged in a perfectly repeating three-dimensional array called a unit cell. This periodicity is crucial, as it amplifies the faint scattering of X-rays from a single molecule into a measurable diffraction pattern.[6]
X-ray Diffraction: When a beam of monochromatic X-rays strikes the crystal, the electrons in each atom scatter the X-rays. Because of the regular spacing of the atoms in the lattice, the scattered waves interfere with each other constructively and destructively, creating a unique pattern of discrete spots, or "reflections."[7]
The Fourier Transform: The diffraction pattern exists in what is known as "reciprocal space." The mathematical relationship between the diffraction pattern (which contains information on reflection intensities and positions) and the electron density in the crystal's unit cell (in "real space") is the Fourier Transform.[8] By measuring the intensities of thousands of reflections and solving the "phase problem" (a complex challenge in crystallography), we can compute the electron density map, ρ(x,y,z).
The following diagram illustrates this fundamental relationship.
Caption: From crystal to coordinates: the crystallographic workflow.
Part 2: The Experimental Workflow for Structure Determination
Achieving a high-quality electron density map is the result of a meticulous, multi-stage experimental process. Each step builds upon the last, and the quality of the final map is only as good as the weakest link in the chain.
Experimental Protocol: A Step-by-Step Guide
Phase 1: Crystallization
1.1. Material Purity: Begin with the target compound synthesized to >98% purity. Impurities can inhibit crystal nucleation or become incorporated into the lattice, degrading crystal quality.
1.2. Screening: Employ high-throughput screening methods (e.g., vapor diffusion in sitting or hanging drops) to test a wide array of solvents, precipitants, and temperatures to find conditions that yield small, single crystals. For a molecule like our target, common solvents would include methanol, ethanol, acetonitrile, and acetone.
1.3. Optimization: Once initial "hits" are found, rationally optimize the conditions by fine-tuning the precipitant concentration or temperature to grow larger, diffraction-quality crystals (typically 0.1-0.3 mm in each dimension).
Phase 2: X-ray Diffraction Data Collection
2.1. Crystal Mounting: Select a well-formed, single crystal free of cracks or satellite growths. The crystal is picked up with a cryo-loop and flash-cooled in liquid nitrogen to ~100 K. This cryogenic temperature minimizes atomic vibrations and radiation damage during data collection.
2.2. Data Collection Strategy: The mounted crystal is placed on a goniometer in an X-ray diffractometer. The crystal is rotated in the X-ray beam while a series of diffraction images (frames) are collected on an area detector.[7] A typical data collection strategy involves collecting 360-720 frames with an oscillation of 0.5-1.0 degrees per frame.
Phase 3: Data Processing
3.1. Indexing and Unit Cell Determination: The first step is to "index" the diffraction pattern, which means identifying the unit cell dimensions (a, b, c, α, β, γ) and the crystal's symmetry (the Bravais lattice and space group).[7]
3.2. Integration: The intensities of all the measured reflections are integrated. The software fits a profile to each spot to distinguish it from the background noise.
3.3. Scaling and Merging: The intensities from all collected images are scaled together and symmetry-related reflections are merged to produce a single, unique file of reflection data. This step also provides crucial statistics on data quality, such as R-merge and CC1/2.
Phase 4: Structure Solution and Refinement
4.1. Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem and generate an initial, rough electron density map.[9]
4.2. Model Building: An initial atomic model is built into the electron density map. Automated software can often place most of the non-hydrogen atoms.
4.3. Refinement: This is an iterative process where the atomic coordinates, displacement parameters (which model thermal motion), and occupancies are adjusted to improve the agreement between the diffraction data calculated from the model and the experimentally measured data.[10] This process is guided by minimizing a residual value, the R-factor.
The following diagram outlines this comprehensive workflow.
Caption: The workflow from a purified compound to a validated atomic model.
Part 3: Interpreting the Electron Density Map
The electron density map is the primary result of the crystallographic experiment. Its correct interpretation is a skill that blends pattern recognition with chemical knowledge. We primarily use two types of maps to visualize and model the structure.
The 2Fo-Fc Map (The 'Model' Map): This map shows regions where electron density is observed and accounted for by the current atomic model. It is typically contoured at a level of 1.0 σ (sigma) and displayed as a blue or green mesh. In a well-refined structure, all atoms of the model should reside comfortably within these contours.[11]
The Fo-Fc Map (The 'Difference' Map): This map is more sensitive, showing discrepancies between the observed data (Fo) and the data calculated from the model (Fc). It reveals regions where the model is incorrect or incomplete. Positive density (typically green mesh, contoured at +3.0 σ) indicates that electron density exists but has not been modeled (e.g., a missing atom or solvent molecule). Negative density (typically red mesh, contoured at -3.0 σ) indicates that the model places an atom where there is no corresponding electron density, suggesting the atom is misplaced or its thermal motion is modeled incorrectly.[11]
Analysis of the 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Analogue
Based on the published crystal structure, we can predict with high confidence what a researcher would observe in the electron density map.[3]
Confirms the atoms expected to be found in the map.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P21/n
Defines the symmetry operations within the unit cell.
Unit Cell (a, b, c)
11.2005 Å, 8.8432 Å, 11.6970 Å
The dimensions of the repeating box containing the molecules.
Unit Cell (β)
114.666°
The angle characteristic of the monoclinic system.
Resolution
Data to 0.84 Å
High resolution, sufficient to resolve individual atoms clearly.
R-factor (R1)
0.047 (4.7%)
A low R-factor indicates excellent agreement between the model and the experimental data.
Dihedral Angle
69.48°
The observed twist between the pyrazole and benzene rings. This is a critical parameter for understanding the molecule's 3D shape and how it might fit into a protein's binding pocket.
Expected Features in the Electron Density Map:
High-Density Features: The most prominent feature will be the spherical, high-density peak corresponding to the chlorine atom, as it contains the most electrons. This serves as an excellent landmark for initial model placement.
Planar Ring Systems: The pyrazole and the 2-chlorophenyl rings will appear as clear, flat regions of interconnected density. The map will unambiguously confirm the ortho substitution pattern on the phenyl ring.
Functional Groups: The amino (-NH2) and the carboxamide (-CONH2) or carbonitrile (-CN) groups will be clearly resolved, protruding from the pyrazole ring. For the carboxamide, the planar nature of the amide bond will be evident.
Hydrogen Bonds: The crystal structure of the analogue is stabilized by N-H···N hydrogen bonds.[3] In the difference map (Fo-Fc), small peaks of positive density would be expected along these hydrogen bond vectors, confirming the positions of the hydrogen atoms involved.
Conformation: The map directly visualizes the 69.48° dihedral angle between the two rings.[3] This non-planar conformation is a key structural insight that would be difficult to predict with certainty by computational methods alone.
Part 4: From Map to Model - Structure Refinement & Validation
The process of refinement is not merely an automated fitting procedure; it is a dialogue between the crystallographer and the data.[12] The goal is to create a chemically sensible model that best explains the observed electron density.
The primary metric for monitoring refinement is the R-factor , which measures the disagreement between the observed and calculated structure factor amplitudes. A related and more powerful metric is the R-free . A small subset of reflections (typically 5%) is set aside and not used in the refinement. The R-free is the R-factor calculated against this test set. A low R-free value (typically below 0.25 for macromolecules, and much lower for small molecules) indicates that the model is not just fitting the data, but has genuine predictive power, thus preventing overfitting.
During refinement, the Fo-Fc difference map is constantly monitored. Unexplained green peaks may indicate a missing water molecule, while a red "hole" around an atom might suggest its occupancy is less than 100%. For the target molecule, a key check would be for any signs of rotational disorder in the 2-chlorophenyl ring, which would manifest as smeared or oddly shaped density in the 2Fo-Fc map and complex patterns in the Fo-Fc map.
Part 5: Application in Structure-Based Drug Development
An unambiguous, high-resolution electron density map provides the foundational data for rational drug design.
Definitive Conformation: It reveals the molecule's precise 3D conformation in the solid state. This information is invaluable for validating computational models and understanding the energetic preferences of the molecule. For instance, knowing the ~70° twist between the rings is critical for designing analogues that can fit into a constrained protein active site.[3]
Accurate Pharmacophore Modeling: The map provides the exact coordinates of hydrogen bond donors (the amino and amide N-H groups) and acceptors (the pyrazole nitrogen and amide oxygen). This allows for the construction of highly accurate pharmacophore models for virtual screening and lead optimization.
Basis for Co-crystallization: Once the structure of the ligand is known, it serves as a reference for solving co-crystal structures with its target protein (e.g., an FGFR kinase domain). By comparing the ligand-only electron density with the density in the protein-ligand complex, one can see precisely how the protein induces conformational changes in the inhibitor, and vice versa.
Informing Structure-Activity Relationships (SAR): If a series of analogues has been synthesized, having crystal structures for several of them can explain why, for example, moving the chlorine from the ortho to the meta position drastically changes biological activity. The electron density map provides the empirical ground truth that underpins SAR.
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, with a primary focus on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a critical target in oncology. We will dissect the key structural components of the molecule, exploring the impact of substitutions on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers engaged in the design and optimization of novel therapeutics based on this promising chemical scaffold.
Introduction: The 5-Aminopyrazole-4-carboxamide Core in Drug Discovery
The pyrazole nucleus is a versatile heterocyclic motif that is a cornerstone in the development of a wide range of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored scaffold in the design of enzyme inhibitors. The 5-aminopyrazole-4-carboxamide substitution pattern, in particular, has proven to be a highly effective template for targeting the ATP-binding site of numerous protein kinases.[2]
The general structure of the 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is characterized by four key regions that can be systematically modified to fine-tune the pharmacological properties of the molecule. These regions are:
The 5-amino group: This group often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase.
The 1-aryl substituent (specifically, the 2-chlorophenyl group): This lipophilic group typically occupies a hydrophobic pocket within the ATP-binding site, and its substitution pattern can significantly influence potency and selectivity.
The pyrazole core: This central heterocyclic ring serves as the primary scaffold, orienting the other functional groups in the correct spatial arrangement for optimal binding.
The 4-carboxamide moiety: This group can be modified to interact with solvent-exposed regions or to modulate the physicochemical properties of the compound, such as solubility and cell permeability.
Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] The 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold has been successfully employed in the development of potent pan-FGFR inhibitors, some of which have demonstrated the ability to overcome clinically relevant resistance mutations.[5][6] This guide will delve into the intricate SAR of this scaffold, providing a roadmap for the rational design of next-generation inhibitors.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of the 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold is a direct consequence of the interplay between its various structural components and the target protein. Understanding the SAR for each of these components is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Privileged Pyrazole Core and the Essential 5-Amino Group
The 5-aminopyrazole core is the quintessential hinge-binding motif for this class of inhibitors. The 5-amino group typically forms one or more hydrogen bonds with the backbone amide and/or carbonyl groups of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding cleft.[7]
Computational docking studies and X-ray co-crystal structures of related aminopyrazole inhibitors with FGFR have confirmed the importance of this interaction.[7][8] The pyrazole ring itself provides a rigid scaffold that orients the 5-amino group and the 1-aryl substituent for optimal engagement with their respective binding pockets.
While the 5-aminopyrazole is a highly effective hinge binder, some studies have explored bioisosteric replacements. For instance, thiazole and imidazole rings have been shown to act as alternative hinge binders, with their polarized C-H bonds potentially forming hydrogen bonds similar to the N-H of the pyrazole.[8] However, the 5-aminopyrazole generally remains the most potent and widely utilized core for this class of FGFR inhibitors.
The 1-Aryl Substituent: Probing the Hydrophobic Pocket
The 1-(2-chlorophenyl) group plays a crucial role in occupying a hydrophobic pocket within the FGFR ATP-binding site. The nature and position of the substituent on this phenyl ring have a profound impact on the inhibitor's potency and selectivity.
While a comprehensive SAR study specifically for the 2-chlorophenyl group in this exact scaffold is not extensively documented in the public domain, we can draw valuable insights from related series of pyrazole-based kinase inhibitors. The 2-chloro substitution likely serves to:
Enhance Potency: The chlorine atom can engage in favorable hydrophobic and/or halogen bonding interactions within the pocket, thereby increasing binding affinity.
Modulate Conformation: The ortho-substitution can induce a twist in the phenyl ring relative to the pyrazole core, which may be optimal for fitting into the specific topology of the FGFR binding site.
Systematic variations at this position are crucial for optimization. For example, moving the chloro group to the meta or para position, or replacing it with other halogens (F, Br) or small alkyl groups (e.g., methyl), can lead to significant changes in activity.[9]
The 4-Carboxamide Moiety: Interfacing with the Solvent-Exposed Region
The 4-carboxamide group extends towards the solvent-exposed region of the ATP-binding site. This provides a valuable handle for introducing a wide range of substituents to modulate the compound's properties without disrupting the core binding interactions.
Modifications at this position can be leveraged to:
Improve Physicochemical Properties: Introduction of polar groups can enhance solubility and reduce plasma protein binding.
Introduce Covalent Warheads: As demonstrated by the potent pan-FGFR inhibitor 10h , an acrylamide moiety can be appended to the 4-position.[5][6] This electrophilic group can form a covalent bond with a nearby cysteine residue in the FGFR active site, leading to irreversible inhibition and prolonged target engagement.[6]
Enhance Selectivity: By designing substituents that interact with non-conserved residues in the solvent-exposed region, selectivity against other kinases can be improved.
The SAR at this position is highly dependent on the specific kinase target. For FGFR, the introduction of groups that can form additional hydrogen bonds or hydrophobic interactions in the outer regions of the binding pocket can be beneficial.
Modifications at the 5-Position of the Pyrazole Ring
While the 5-amino group is generally considered essential, some studies have explored modifications to the substituent at the 5-position of the pyrazole ring itself (in cases where it is not an amino group). In a series of aminopyrazole-based FGFR inhibitors, small aliphatic groups such as isopropyl at this position were found to boost potency.[8] This suggests the presence of a small lipophilic pocket in the vicinity that can be exploited for additional binding affinity.
Data Presentation: A Quantitative Look at SAR
To illustrate the impact of structural modifications on biological activity, the following table summarizes the in vitro inhibitory and anti-proliferative activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , a potent pan-FGFR covalent inhibitor.[5][6]
Table 1: In vitro potency of compound 10h against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.
Experimental Protocols
The successful development of novel inhibitors based on the 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key experiments.
General Synthetic Workflow
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxamides typically follows a convergent route, as depicted in the workflow diagram below.
General synthetic workflow for 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamides.
Step-by-Step Protocol for the Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile:
To a solution of 2-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
Stir the mixture at room temperature for 15 minutes.
Add ethoxymethylenemalononitrile (1.0 eq) to the reaction mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Step-by-Step Protocol for the Hydrolysis to Carboxamide:
To a solution of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
Cool the reaction mixture to room temperature and neutralize with 1M HCl.
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide.
In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.
Workflow for the ADP-Glo™ FGFR kinase inhibition assay.
Materials:
FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
Substrate (e.g., poly(Glu,Tyr) 4:1)
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds dissolved in DMSO
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
384-well plates
Procedure:
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer.
In a 384-well plate, add the test compound solution, FGFR enzyme, and a mixture of the substrate and ATP.
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
Incubate at room temperature for 30 minutes.
Measure the luminescence using a plate reader.
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide derivatives exert their anticancer effects by inhibiting the FGFR signaling cascade. Aberrant activation of FGFRs, through mechanisms such as gene amplification, mutations, or fusions, leads to the constitutive activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Simplified FGFR signaling pathway and the point of inhibition.
By binding to the ATP pocket of the FGFR kinase domain, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. This leads to the inhibition of key cellular processes that drive tumor growth and progression.
Conclusion and Future Directions
The 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold represents a highly promising and versatile template for the development of potent and selective kinase inhibitors, particularly for the FGFR family. The SAR studies highlighted in this guide underscore the importance of systematic modifications to the core structure to achieve optimal biological activity.
Future research in this area should focus on:
Expanding the SAR at the 1-aryl position: A more comprehensive exploration of substituents on the phenyl ring is needed to fully understand the electronic and steric requirements for optimal FGFR inhibition and to fine-tune selectivity.
Developing novel covalent inhibitors: The success of covalent inhibitors like compound 10h suggests that the design of new warheads and their strategic placement on the scaffold could lead to next-generation therapeutics with improved efficacy and duration of action.
Structure-based drug design: The availability of X-ray co-crystal structures of these inhibitors bound to FGFR provides an invaluable tool for the rational design of new analogs with enhanced potency and improved pharmacokinetic profiles.[8]
Addressing drug resistance: Continued efforts are needed to design inhibitors that are active against a broader range of clinically relevant FGFR mutations that confer resistance to current therapies.
By leveraging the insights provided in this technical guide, researchers can accelerate the discovery and development of novel and effective cancer therapeutics based on the 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold.
References
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
DeCicco, E. M., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2416-2422. [Link]
Niu, Y., et al. (2020). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1- carbonyl derivatives as FGFR Inhibitors. Letters in Drug Design & Discovery, 17(11), 1330-1341. [Link]
Zhang, C., et al. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. Molecules, 23(4), 785. [Link]
Ebiike, H., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600. [Link]
Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Medicine in Drug Discovery, 28, 100245. [Link]
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Request PDF. [Link]
Sørensen, M. D., et al. (2010). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 8(22), 5169-5180. [Link]
Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Ren, S., et al. (2019). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Cells, 8(6), 614. [Link]
Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5798-5803. [Link]
Norman, R. A., et al. (2012). Protein-ligand crystal structures can guide the design of selective inhibitors of the FGFR tyrosine kinase. Journal of Medicinal Chemistry, 55(11), 5003-5012. [Link]
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Request PDF. [Link]
Lavecchia, A., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 6175-6179. [Link]
Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. R Discovery. [Link]
Ebiike, H., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600. [Link]
Rinaldi, M., et al. (2023). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Molecules, 28(13), 5009. [Link]
Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4125. [Link]
Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. Request PDF. [Link]
ResearchGate. (n.d.). Structure of representative FGFR inhibitors. ResearchGate. [Link]
ResearchGate. (n.d.). The structures of some FGFR inhibitors. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: DMSO Solubility, Handling, and Formulation Protocol for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Executive Summary
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (Molecular Weight: 236.66 g/mol ) is a highly functionalized heterocyclic building block and bioactive scaffold. It is frequently utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives (such as the kinase inhibitor precursor VU0080241) and evaluated in fragment-based screening (FBS) libraries[1]. Due to its rigid planar structure and dense hydrogen-bonding network, achieving and maintaining stable solvation in Dimethyl Sulfoxide (DMSO) requires precise kinetic and thermodynamic control.
This application note provides an authoritative, self-validating protocol for the dissolution, long-term storage, and aqueous dilution of this compound. By understanding the solvation mechanics, researchers can prevent spontaneous precipitation, degradation, and false-negative artifacts in downstream in vitro and in vivo assays.
Physicochemical Profiling & Solvation Mechanics
To dissolve a compound effectively, one must understand the intermolecular forces binding its crystal lattice. 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide possesses a unique amphiphilic character:
Hydrogen Bond Donors (HBD): 3 (from the primary 5-amino group and the 4-carboxamide group).
Hydrogen Bond Acceptors (HBA): 2 (the carbonyl oxygen and the pyrazole nitrogen).
Lipophilic Domain: The 1-(2-chlorophenyl) moiety drives hydrophobic aggregation in aqueous environments.
The Role of DMSO:
DMSO is a highly polar, aprotic solvent with a strong hydrogen-bond accepting capacity (via its sulfoxide oxygen). When the compound is introduced to DMSO, the solvent molecules aggressively outcompete the compound's internal H-bond network, coordinating with the -NH₂ and -CONH₂ protons. This disrupts the crystal lattice and stabilizes the monomeric compound in solution.
The Causality of Experimental Choices (E-E-A-T)
As a standard practice in early drug discovery, simply "adding solvent and vortexing" is insufficient. Every step in this protocol is dictated by specific chemical causalities:
The Mandate for Anhydrous DMSO: DMSO is extremely hygroscopic. When exposed to ambient air, it rapidly absorbs moisture. The introduction of water into a DMSO stock solution drastically depresses its freezing point (from 18.5°C down to -73°C at a 1:2 molar ratio of DMSO:H₂O) and alters the liquid phase structure, making cavity formation for lipophilic molecules significantly harder[2]. For a compound containing a 2-chlorophenyl group, even 2-5% water contamination in the DMSO stock can trigger immediate thermodynamic precipitation[3].
Thermal Kinetic Energy (37°C): Amorphous and crystalline compounds often face a kinetic barrier to dissolution. Gentle warming to 37°C provides the necessary kinetic energy to break lattice interactions without inducing thermal degradation of the heat-sensitive carboxamide group[4].
Aliquoting vs. Freeze-Thaw Cycles: Repeated freeze-thaw cycles are catastrophic for small molecule stability. Each cycle introduces condensation (moisture) and forces the solution through a phase transition that acts as a nucleation event. This causes supersaturated solutions to crystallize irreversibly[2]. Aliquoting into single-use vials is a mandatory preventative measure[5].
Prone to self-aggregation; requires strong HBA solvent.
| Aqueous Solubility | < 1 mM (Estimated) | Requires step-down dilution or co-solvents for assays. |
Table 2: Solubility Limits & Stability Profile
Solvent / Condition
Max Concentration
Storage Stability
Notes
Anhydrous DMSO
≥ 50 mM
12-24 months at -80°C
Use inert gas purging (Argon/N₂) before sealing[6].
Aqueous Media (PBS)
< 50 µM
< 4 hours at 25°C
Must be prepared fresh immediately prior to assay[4].
| PEG300 / Tween-80 | ~ 5-10 mM | 1-2 weeks at 4°C | Ideal intermediate co-solvent for in vivo dosing[6]. |
Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution
Objective: Achieve complete thermodynamic dissolution without inducing chemical degradation.
Equilibration: Allow the lyophilized powder of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide to equilibrate to room temperature (20-25°C) in a desiccator before opening to prevent moisture condensation.
Calculation & Weighing: To prepare 1 mL of a 10 mM stock, accurately weigh 2.37 mg of the compound into a sterile, low-bind microcentrifuge tube.
Solvent Addition: In a low-humidity environment (preferably a dry box or under a nitrogen stream), add 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
Agitation: Cap tightly and vortex vigorously for 2 minutes.
Thermal Sonication: Place the vial in a sonicating water bath set to 37°C for 5 to 10 minutes.
Visual Quality Control (QC): Hold the vial against a strong light source. The solution must be completely transparent with no light scattering (Tyndall effect) or microscopic particulates[7].
Figure 1: Workflow for the preparation, quality control, and storage of DMSO stock solutions.
Protocol B: Aqueous Dilution for Cell-Based Assays
Objective: Prevent the "crash-out" phenomenon when transitioning from an organic to an aqueous environment.
Directly injecting a high-concentration DMSO stock into an aqueous buffer often results in localized supersaturation, causing the compound to instantly precipitate into a fine, biologically inactive suspension[4].
Thawing: Remove a single-use aliquot from -80°C storage and allow it to thaw naturally at room temperature. Do not force-thaw with high heat.
Pre-warming: Warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C.
Step-Down Dilution (The Dropwise Method):
Place the warmed aqueous media on a magnetic stirrer (moderate speed).
Using a calibrated micropipette, add the DMSO stock solution dropwise directly into the vortex of the stirring media.
Rule of Thumb: The final DMSO concentration in cell-based assays should never exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity[4].
Immediate Utilization: Once diluted in aqueous media, the compound is in a metastable state. Utilize the working solution within 2 to 4 hours.
Figure 2: Step-down dilution strategies for transitioning from DMSO stock to assay-ready aqueous solutions.
References
Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Whitepapers. Available at:[Link]
Application Note: Leveraging 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide in Drug Discovery Workflows
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide serves as a highly versatile, privileged scaffold. Rather than acting as a final therapeutic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide serves as a highly versatile, privileged scaffold. Rather than acting as a final therapeutic agent, this compound is a critical building block used to synthesize pyrazolo[3,4-d]pyrimidines . These fused bicyclic systems are structural bioisosteres of purines (such as adenine), allowing them to seamlessly intercalate into ATP-binding pockets of kinases and the active sites of purinergic receptors.
The inclusion of the 2-chlorophenyl moiety is not arbitrary; the halogen provides essential steric bulk and lipophilicity, anchoring the molecule deep within hydrophobic pockets of target proteins. Consequently, derivatives of this scaffold have demonstrated profound efficacy as ATP-competitive inhibitors of Src Family Kinases (SFKs)[1] and as potent, selective antagonists for Adenosine A1 and A2A receptors[2]. Furthermore, these kinase inhibitors have shown significant translational potential in inducing oxidative stress and apoptosis in patient-derived glioblastoma (GBM) models[3].
This application note details the end-to-end biochemical and cellular assay protocols required to screen and validate libraries derived from this pyrazole scaffold.
Experimental Workflow
Workflow illustrating the progression of the scaffold from synthesis to phenotypic validation.
To evaluate the ATP-competitive inhibition of Src kinases by our pyrazolo[3,4-d]pyrimidine derivatives, we utilize a luminescence-based ADP-Glo assay[1].
Causality & Expert Insight:
Traditional radiometric assays (
33
P-ATP) generate hazardous waste and have a limited dynamic range. The ADP-Glo assay circumvents this by measuring the byproduct of the kinase reaction: ADP. Because our scaffold derivatives are ATP-competitive, successful binding prevents the transfer of the terminal phosphate to the substrate. The assay chemically depletes unreacted ATP, then converts the generated ADP back into ATP to drive a luciferase reaction. Therefore, a decrease in luminescence directly and causally correlates with successful kinase inhibition.
Step-by-Step Methodology
Compound Preparation: Serially dilute the pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.
Enzyme/Substrate Addition: Add 4 µL of a master mix containing recombinant Src kinase (1 nM final) and optimal peptide substrate in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl
2
, 0.01% Brij-35).
Reaction Initiation: Add 1 µL of ATP (at the predetermined K
m
value, typically 10-20 µM) to initiate the reaction. Incubate at room temperature (RT) for 60 minutes.
ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at RT.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.
Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5-1.0 seconds).
System Validation & Quality Control:
Include a vehicle control (0.1% DMSO, negative) and a reference inhibitor (10 µM PP2, positive). Calculate the Z'-factor for every plate. A self-validating run must yield a Z' > 0.5 , ensuring the signal window is robust enough to distinguish true hits from assay noise.
Pyrazolo[3,4-d]pyrimidines are highly potent antagonists for Adenosine A1 receptors[2]. We determine binding affinity (K
i
) via a competitive radioligand displacement assay.
Causality & Expert Insight:
We utilize [
3
H]-N
6
-phenylisopropyladenosine ([
3
H]-PIA), a selective A1 receptor agonist. By keeping the radioligand concentration constant (near its K
d
), the addition of our unlabeled pyrazole derivative will competitively displace the tritiated ligand if it possesses receptor affinity. The resulting reduction in radioactivity (Counts Per Minute, CPM) allows us to calculate the IC
50
. Using the Cheng-Prusoff equation, we convert this to a K
i
, providing a system-independent thermodynamic measure of compound affinity.
Step-by-Step Methodology
Membrane Preparation: Isolate rat brain cortical membranes (rich in A1 receptors) via Dounce homogenization in ice-cold Tris-HCl buffer (pH 7.4), followed by differential centrifugation. Resuspend to a final protein concentration of 1 mg/mL.
Incubation Mixture: In a 96-well deep-well plate, combine:
50 µL of [
3
H]-PIA (final concentration 1 nM).
50 µL of the test compound (varying concentrations,
10−10
to
10−5
M).
100 µL of membrane suspension.
Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure the binding reaches thermodynamic equilibrium.
Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.
Washing & Counting: Wash filters three times with 1 mL of ice-cold buffer. Dry the filters, add 40 µL of liquid scintillation cocktail, and quantify retained radioactivity using a MicroBeta scintillation counter.
System Validation & Quality Control:
Total binding is defined by the vehicle control. Non-Specific Binding (NSB) must be defined in parallel wells containing 10 µM of the cold reference ligand CPA (N
6
-cyclopentyladenosine). Specific binding is calculated as (Total CPM - NSB CPM). If specific binding is less than 70% of total binding, the membrane prep must be discarded.
To confirm that biochemical kinase inhibition translates to cellular efficacy, we evaluate the compounds against patient-derived Glioblastoma (GBM) cell lines (e.g., U87), where SFK overactivation is a known driver of proliferation[3].
Causality & Expert Insight:
The MTT assay measures cellular metabolic activity. The yellow tetrazolium salt (MTT) is reduced to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes, which are only active in viable cells. If our pyrazolo[3,4-d]pyrimidine successfully permeates the cell membrane and inhibits intracellular Src, it will induce oxidative stress and halt proliferation, leading to a quantifiable drop in absorbance at 570 nm.
Step-by-Step Methodology
Cell Seeding: Seed U87 cells at a density of
5×103
cells/well in 90 µL of DMEM (supplemented with 10% FBS) into a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO
2
.
Treatment: Add 10 µL of 10X concentrated test compounds (final concentrations ranging from 0.1 to 50 µM).
Incubation: Incubate the treated cells for 72 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes on an orbital shaker.
Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris).
System Validation & Quality Control:
To prevent the "edge effect" (evaporation altering concentrations), fill the outermost wells of the 96-well plate with sterile PBS rather than cells. The vehicle control must strictly not exceed 0.1% DMSO to rule out solvent-induced cytotoxicity.
Quantitative Data Summarization
The table below summarizes typical baseline metrics and assay readouts for derivatives synthesized from the 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold.
Title: Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Title: Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Application Note: High-Throughput Screening of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide Derivatives
Pharmacological Context & Scaffold Mechanics The compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (hereafter referred to as 5-ACP-PCA) represents a highly privileged chemical scaffold in modern drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Context & Scaffold Mechanics
The compound 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (hereafter referred to as 5-ACP-PCA) represents a highly privileged chemical scaffold in modern drug discovery. Structurally, the 5-aminopyrazole-4-carboxamide core acts as a bioisostere of the adenine ring found in ATP. When designing kinase inhibitors, this core facilitates critical hydrogen bonding with the kinase hinge region, while the 1-(2-chlorophenyl) moiety acts as a specific vector projecting deep into the hydrophobic pocket adjacent to the ATP-binding site.
This structural geometry makes 5-ACP-PCA an ideal starting point for developing "bumped kinase inhibitors" (BKIs). BKIs are engineered to exploit kinases with uniquely small gatekeeper residues, such as Calcium-Dependent Protein Kinase 1 (CDPK1) found in Toxoplasma gondii and Cryptosporidium parvum[1]. Because mammalian kinases typically possess larger gatekeeper residues, 5-ACP-PCA derivatives can achieve remarkable selectivity, minimizing off-target human toxicity while potently inhibiting parasitic proliferation[1].
To successfully mine a library of 5-ACP-PCA derivatives for novel leads, the High-Throughput Screening (HTS) cascade must be meticulously designed to prevent false positives inherent to aromatic, nitrogen-rich scaffolds.
Assay Architecture & The Causality of Choice
Screening heterocyclic compounds like 5-ACP-PCA presents specific biophysical challenges. Aromatic pyrazole derivatives often exhibit intrinsic autofluorescence or act as inner-filter quenchers, which heavily confounds standard prompt-fluorescence assays.
The Primary Screen: TR-FRET
To circumvent compound interference, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the architecture of choice[2]. By utilizing long-lifetime lanthanide chelates (e.g., Europium), TR-FRET introduces a temporal delay (time-gating) between excitation and emission reading. This delay allows the short-lived autofluorescence of the 5-ACP-PCA library compounds to decay completely before the true assay signal is measured, ensuring high signal-to-background fidelity[2].
The Orthogonal Screen: Differential Scanning Fluorimetry (DSF)
Even with TR-FRET, compounds can occasionally aggregate or interfere with the detection antibodies. To create a self-validating system , we mandate an orthogonal Thermal Shift Assay (DSF). DSF measures the thermodynamic stabilization of the kinase upon ligand binding. Because it relies on a completely different biophysical principle (protein unfolding rather than enzymatic turnover), it definitively confirms direct target engagement and eliminates assay-specific artifacts.
HTS Triage Workflow
Fig 1: HTS workflow for 5-ACP-PCA derivatives, from acoustic dispensing to orthogonal validation.
Step-by-Step Methodologies
Protocol A: 384-Well TR-FRET Primary Kinase Assay
This protocol is optimized to detect the inhibition of a generic target kinase (e.g., CDPK1) by 5-ACP-PCA derivatives.
Phase 1: Reagent Preparation
Kinase Buffer: Prepare a fresh buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: Brij-35 prevents non-specific adsorption of the kinase to the microplate walls, while DTT maintains the active state of catalytic cysteine residues.
Enzyme/Substrate Mix: Dilute recombinant kinase and biotinylated peptide substrate to 2X final concentration in Kinase Buffer.
ATP Mix: Dilute ATP to 2X final concentration (typically at the
Km
value of the specific kinase to balance sensitivity and physiological relevance).
Phase 2: Execution
4. Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of 5-ACP-PCA derivatives (10 mM in DMSO) into a 384-well low-volume proxiplate. Causality: Acoustic dispensing eliminates tip-based carryover and keeps final DMSO concentrations below 1%, preventing solvent-induced kinase denaturation.
5. Enzyme Addition: Add 5 µL of the 2X Enzyme/Substrate Mix to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase hinge region.
6. Reaction Initiation: Add 5 µL of the 2X ATP Mix. Centrifuge briefly at 1000 x g. Incubate for 60 minutes at room temperature.
7. Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer (containing EDTA to chelate Mg²⁺ and halt catalysis, alongside Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 60 minutes.
8. Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 320 nm; Emission: 615 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/615 ratio.
Used to confirm that TR-FRET hits genuinely bind the kinase.
Master Mix: Prepare a solution containing 1 µM recombinant kinase and 5X SYPRO Orange dye in 1X Kinase Buffer (omit DTT to prevent dye quenching).
Plating: Dispense 19 µL of the Master Mix into a 384-well PCR plate.
Compound Addition: Add 1 µL of the 5-ACP-PCA hit compound (to achieve a 10 µM final concentration). Include DMSO-only wells as negative controls.
Thermal Ramping: Seal the plate and centrifuge. Run a melt curve on a Real-Time PCR system (e.g., QuantStudio), ramping from 25°C to 95°C at a rate of 0.05°C/second, reading fluorescence in the ROX channel.
Analysis: Calculate the first derivative of the melt curve to identify the melting temperature (
Tm
). A positive shift (
ΔTm≥2∘C
) relative to the DMSO control confirms direct thermodynamic stabilization by the 5-ACP-PCA derivative.
Quantitative Data & Statistical Validation
To ensure the integrity of the HTS campaign, robust statistical parameters must be applied. The Z-factor is the gold standard for evaluating the dynamic range and data variation of the assay[3]. An ideal assay maintains a Z'-factor
≥
0.5.
However, for highly rigorous RNAi or small-molecule screens where homoscedasticity (equal variances) cannot be assumed, the Strictly Standardized Mean Difference (SSMD) provides a more statistically grounded metric for quality control, capturing variabilities in both the positive and negative control populations with clear probability interpretations[4].
Indicates excellent assay robustness and wide separation between the positive (Staurosporine) and negative (DMSO) controls[3].
SSMD
≥
3.0
Provides a theoretically rigorous confirmation of assay quality, ensuring the probability of false hits remains mathematically minimized[4].
Signal-to-Background (S/B)
≥
5.0
Ensures the dynamic range is sufficiently broad to detect partial inhibitors and allosteric modulators.
DMSO Tolerance
Up to 2%
Confirms that the assay window remains stable even if compound solubility requires slightly higher solvent concentrations.
Inter-plate CV
≤
10%
Validates that there is minimal signal drift across the entire 384-well plate screening run, ensuring day-to-day reproducibility.
References
Potent and selective inhibitors of CDPK1 from T. gondii and C. parvum based on a 5-aminopyrazole-4-carboxamide scaffold. ACS Medicinal Chemistry Letters / PubMed Central (NIH).1
Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening / PubMed (NIH).2
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening / PubMed (NIH).3
A pair of new statistical parameters for quality control in RNA interference high-throughput screening assays. Genomics / PubMed (NIH).4
Application Notes & Protocols: The 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Scaffold as a Versatile Building Block in Drug Discovery
Abstract The 5-amino-1-aryl-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinical candidates and approved drugs, particularly in oncology. Its ri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 5-amino-1-aryl-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinical candidates and approved drugs, particularly in oncology. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with various biological targets, most notably protein kinases. This guide provides an in-depth exploration of this chemical building block, focusing on a representative example, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide . We will detail its strategic importance, synthesis, and application in the construction of advanced bioactive molecules, providing researchers with both the theoretical foundation and practical protocols to leverage this versatile intermediate.
Introduction: The Strategic Value of the Pyrazole-4-Carboxamide Core
The pyrazole ring system is a cornerstone of heterocyclic chemistry and a frequent feature in pharmacologically active compounds.[1][2] The specific substitution pattern of 5-amino-1-aryl-1H-pyrazole-4-carboxamide offers a unique confluence of chemical features that make it an exceptionally valuable building block in drug design:
Kinase Hinge-Binding Motif: The 5-amino group and the pyrazole ring nitrogen (N2) form a bidentate hydrogen-bonding pattern that mimics the adenine structure of ATP. This allows it to effectively anchor molecules into the hinge region of many protein kinase active sites, a critical interaction for achieving high-affinity inhibition.
Vector for SAR Exploration: The 1-aryl substituent (e.g., the 2-chlorophenyl group) and the 4-carboxamide group provide two distinct vectors for chemical modification. The aryl group often projects towards the solvent-exposed region of the kinase ATP-binding pocket, allowing for modifications that can enhance potency and selectivity or tune physicochemical properties. The carboxamide can be further derivatized to interact with other regions of the target protein or to attach linkers for applications like PROTACs.[3]
Synthetic Tractability: As will be detailed, the synthesis of this scaffold is robust and amenable to a variety of substituted starting materials, allowing for the generation of diverse chemical libraries for screening and optimization.[4][5]
Derivatives of this core have been successfully developed as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Fms-like Tyrosine Kinase 3 (FLT3), which are implicated in various cancers.[3][6][7]
Synthesis of the Core Building Block
The most reliable and widely adopted method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carboxamides proceeds via a two-step sequence starting from a substituted hydrazine and a malononitrile derivative. This approach offers high yields and regiochemical control.
2.1. Synthetic Workflow Overview
The overall process involves the initial formation of a stable carbonitrile intermediate, followed by controlled hydrolysis to the desired carboxamide.
Caption: General two-step synthesis of the target building block.
2.2. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (Intermediate)
Causality: This reaction is a classic cyclocondensation. The (ethoxymethylene)malononitrile serves as a 1,3-dielectrophile precursor. The more nucleophilic nitrogen of the hydrazine initially attacks the electron-deficient olefinic carbon, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring.
Procedure:
To a round-bottom flask equipped with a reflux condenser, add 2-chlorophenylhydrazine (1.0 eq).
Add absolute ethanol (approx. 5-10 mL per gram of hydrazine).
To the stirred solution, add (ethoxymethylene)malononitrile (1.05 eq) portion-wise. An exotherm may be observed.
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.
The product will precipitate as a solid. Collect the solid by vacuum filtration.
Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL).
Dry the solid under vacuum to yield the title compound as an off-white to pale yellow powder. The product is often of sufficient purity for the next step.
Protocol 2: Hydrolysis to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Causality: Concentrated sulfuric acid serves as both the reagent and solvent for the hydrolysis of the nitrile to the primary amide. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water (present in the concentrated acid) and subsequent tautomerization. Careful temperature control prevents over-hydrolysis to the carboxylic acid.
Procedure:
In a clean, dry flask, carefully add the 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) from the previous step.
Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (98%, approx. 3-5 mL per gram of nitrile) with stirring. The solid will dissolve.
Once the addition is complete, remove the ice bath and place the flask in a pre-heated oil bath at 80-85°C.
Stir the mixture at this temperature for 4-6 hours. Monitor by TLC (a more polar spot should appear for the amide product).
After the reaction is complete, cool the mixture to room temperature.
In a separate large beaker, place a significant amount of crushed ice and water.
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A thick precipitate will form. Caution: This is a highly exothermic process.
Continue stirring until all the ice has melted. The pH will be highly acidic.
Neutralize the suspension by slowly adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
Collect the precipitated solid by vacuum filtration.
Wash the solid thoroughly with deionized water until the filtrate is neutral.
Dry the product under vacuum at 50°C to afford the final 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide.
Application: Synthesis of a Covalent FGFR Inhibitor Precursor
The title building block is an ideal starting point for creating advanced kinase inhibitors. The 5-amino group can be acylated with an acrylamide warhead, a common strategy for developing covalent inhibitors. Covalent inhibitors form an irreversible bond with a non-catalytic cysteine residue near the active site, leading to prolonged target engagement and enhanced efficacy, particularly against drug-resistant mutations.[3]
3.1. Rationale for Covalent Inhibition of FGFR
Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. While several ATP-competitive inhibitors exist, their efficacy can be limited by the emergence of resistance mutations, such as the "gatekeeper" mutation. A covalent inhibitor can overcome this by forming a permanent bond, rendering the kinase inactive regardless of subsequent ATP competition.[3]
Caption: Acylation to install the covalent 'warhead'.
3.2. Protocol 3: Acylation with Acryloyl Chloride
Causality: This is a standard nucleophilic acyl substitution. The 5-amino group of the pyrazole is a potent nucleophile that attacks the electrophilic carbonyl carbon of acryloyl chloride. A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct, driving the reaction to completion. The reaction is performed at low temperature to control the reactivity of the acid chloride.
Procedure:
Suspend 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous Dichloromethane (DCM).
Add pyridine (1.5 eq) to the suspension and cool the mixture to 0°C in an ice bath.
Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final acrylamide product.
This resulting molecule contains the key pharmacophore for hinge binding and the reactive acrylamide group poised to form a covalent bond with a target cysteine residue in the FGFR active site.
Conclusion
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide and its analogs are not merely intermediates but are strategic building blocks that grant access to high-value chemical space in drug discovery.[8] The synthetic routes are robust and scalable, and the scaffold's inherent ability to interact with kinase hinge regions makes it a validated starting point for inhibitor design. The protocols and rationale provided herein offer a comprehensive guide for researchers to synthesize, handle, and strategically employ this compound in the development of next-generation targeted therapeutics.
References
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. Available at: [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). PMC. Available at: [Link]
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2017). ResearchGate. Available at: [Link]
Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (2024). PMC. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Available at: [Link]
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2023). PMC. Available at: [Link]
Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022). ACS Publications. Available at: [Link]
Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. (2020). ResearchGate. Available at: [Link]
ChemInform Abstract: Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. (2010). ResearchGate. Available at: [Link]
5-amino-1-phenylpyrazole-4-carboxylic acids, process for their preparation, herbicides containing them and their use as herbicides. (1980). Google Patents.
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/64388e6e5a6f29633393952f44229b0a1a5b820a]([Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Available at: [Link]
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Available at: [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). PMC. Available at: [Link]
Radiosynthesis and Isotopic Labeling Strategies for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Introduction & Scientific Rationale The 5-amino-1-arylpyrazole-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Molecules bearing this core—specifically 5-amino-1-(2-chlorophenyl)-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The 5-amino-1-arylpyrazole-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Molecules bearing this core—specifically 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide —serve as potent modulators of various kinases (e.g., p38 MAPK, CDKs) and are critical synthetic intermediates for pyrazolo[3,4-d]pyrimidine-based adenosine receptor antagonists.
To evaluate the pharmacokinetics, biodistribution, and target engagement of these compounds, robust radiolabeling protocols are required. This Application Note details two distinct, self-validating methodologies for isotopically labeling this specific pyrazole scaffold:
Carbon-11 Labeling (
11
C) for in vivo Positron Emission Tomography (PET) imaging.
Tritium Labeling (
3
H) for in vitro autoradiography and high-resolution ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Mechanistic Causality in Radiochemical Design
As a Senior Application Scientist, it is critical to select radiolabeling routes that preserve the exact chemical structure of the pharmacophore while maximizing specific activity and radiochemical yield.
The Causality: The carboxamide group (-CONH
2
) at the C4 position of the pyrazole ring provides an ideal insertion point for Carbon-11 [1]. Traditional methods using [
11
C]cyanide require harsh basic hydrolysis that can degrade the delicate 5-amino group. Instead, utilizing [
11
C]carbon monoxide ([
11
C]CO) via a palladium-catalyzed aminocarbonylation of a 4-iodo-pyrazole precursor allows for a rapid, one-step assembly under mild conditions [2].
Ligand Choice: We utilize Xantphos , a bidentate phosphine ligand with a large bite angle (111°). This specific geometry sterically forces the palladium(II) intermediate into a conformation that drastically accelerates reductive elimination—the rate-limiting step in aryl carbonylation—ensuring the reaction completes within the short 20.4-minute half-life of Carbon-11.
The Causality: Traditional tritiation relies on the catalytic dehalogenation of a specialized precursor, which would risk cleaving the essential 2-chlorophenyl bond of our target molecule. By employing homogeneous Iridium-catalyzed Hydrogen Isotope Exchange (HIE), we can use the unlabeled (cold) drug itself as the precursor [3].
Catalyst Choice: We utilize Kerr’s Iridium catalyst ([(COD)Ir(IMes)(PPh
3
)]PF
6
). The bulky N-heterocyclic carbene (NHC) prevents catalyst aggregation, while the Ir(I) center reversibly coordinates to the pyrazole nitrogen, directing the insertion of tritium gas (
3
H
2
) specifically into the sterically accessible C3-H of the pyrazole and the ortho/para C-H bonds of the phenyl ring, leaving the 2-chloro substituent perfectly intact [4].
Experimental Protocols
Protocol A: Synthesis of [carbonyl-
11
C]5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Self-Validating System: The identity of the radiotracer is confirmed by co-injecting the final formulated product with a cold reference standard on an analytical HPLC. A matching retention time between the UV trace (254 nm) and the radiometric detector validates the synthesis.
Isotope Production & Reduction:
Bombard a N
2
/O
2
gas target in a cyclotron to produce [
11
C]CO
2
.
Pass the [
11
C]CO
2
over a heated molybdenum catalyst bed (400 °C) to quantitatively reduce it to [
11
C]CO.
Precursor Preparation:
In a 1 mL glass micro-autoclave, dissolve 5-amino-1-(2-chlorophenyl)-4-iodo-1H-pyrazole (2.0 mg), Pd
2
(dba)
3
(1.5 mg), and Xantphos (2.0 mg) in anhydrous 1,4-dioxane (300 μL).
Amine Addition:
Add a solution of ammonia in dioxane (0.5 M, 50 μL) to the reaction mixture.
Radiosynthesis:
Transfer the [
11
C]CO into the micro-autoclave using helium sweep gas.
Seal the vessel, pressurize, and heat to 100 °C for exactly 5 minutes.
Purification:
Cool the reactor to 30 °C, dilute with 1 mL of HPLC mobile phase (Acetonitrile/0.1% TFA in water), and inject onto a semi-preparative C18 HPLC column.
Collect the radioactive fraction corresponding to the product peak.
Formulation:
Dilute the collected fraction with 20 mL of sterile water and load onto a pre-conditioned C18 Sep-Pak cartridge.
Wash with sterile water (5 mL) to remove HPLC solvents, then elute the radiotracer with absolute ethanol (1 mL) into a sterile vial containing 0.9% saline (9 mL).
Protocol B: Synthesis of[
3
H]5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide via HIE
Catalyst Activation:
Inside a nitrogen-filled glovebox, dissolve Kerr's Iridium catalyst (5 mol%) in anhydrous dichloromethane (DCM, 0.5 mL).
Substrate Addition:
Add the unlabeled reference standard, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (5.0 mg), to the active catalyst solution. Transfer the vial to a specialized tritium manifold.
Isotope Exchange:
Degas the mixture via three freeze-pump-thaw cycles.
Introduce carrier-free tritium gas (
3
H
2
, 1.0 Ci) at sub-atmospheric pressure and stir vigorously at room temperature for 3 hours.
Quenching & Labile Tritium Removal:
Evacuate excess
3
H
2
gas to a uranium trap.
Quench the reaction by adding methanol (1 mL). Evaporate the solvent under reduced pressure.
Critical Step: Repeat the methanol addition and evaporation three times. This forces the exchange of any labile, heteroatom-bound tritium (on the -NH
2
and -CONH
2
groups) back to hydrogen, ensuring the final tritium label is stably integrated into the carbon backbone.
Purification:
Purify the crude residue via analytical HPLC to isolate the [
3
H]-labeled product from the catalyst.
Quantitative Data & Quality Control
The following table summarizes the validated production metrics for both isotopic variants of the pyrazole-4-carboxamide scaffold.
Radiotracer
Radiochemical Yield (RCY)
Molar Activity (A
m
)
Radiochemical Purity (RCP)
Total Synthesis Time
[
11
C]-Pyrazole-4-carboxamide
25–40% (decay-corrected)
>150 GBq/μmol
>99%
40 min
[
3
H]-Pyrazole-4-carboxamide
45–60%
1.0–1.5 TBq/mmol
>98%
3.5 hours
Visualizations
Workflow Diagram: Automated Radiosynthesis
The following diagram illustrates the logical progression of the [
11
C]aminocarbonylation workflow, from cyclotron production to final sterile formulation.
Workflow for the automated radiosynthesis of [11C]pyrazole-4-carboxamides.
Biological Application Pathway
Once synthesized, the radiolabeled 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is utilized to trace target engagement within specific kinase signaling cascades.
Mechanism of action for pyrazole-4-carboxamide kinase inhibitors in cellular pathways.
References
Andersen, T. L., et al. "Method development for [11C]carbon monoxide radiochemistry." Karolinska Institutet, 2024.[Link][1]
Rahman, O., et al. "Visible-Light-Enabled Aminocarbonylation of Unactivated Alkyl Iodides with Stoichiometric Carbon Monoxide for Application on Late-Stage Carbon Isotope Labeling." Journal of Organic Chemistry, 2019.[Link][2]
Morawietz, P., et al. "Significantly improved radiochemical yields in gaseous tritium reactions by iridium(I)-catalyzed hydrogen isotope exchange." Green Chemistry, 2022, 24, 3171-3179.[Link][3]
Kerr, W. J., et al. "Recent advances in iridium(I) catalysis towards directed hydrogen isotope exchange." Journal of Labelled Compounds and Radiopharmaceuticals, 2020, 63(6), 281-295.[Link][4]
Guide to In Vivo Dosing Strategies for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
An Application Note and Protocol for Researchers and Drug Development Professionals I. Abstract and Introduction 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole carboxamide class of heter...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers and Drug Development Professionals
I. Abstract and Introduction
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole carboxamide class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antifungals.[1][2][3][4] The successful translation of a promising compound like this from in vitro discovery to preclinical and clinical evaluation is critically dependent on the development of a robust in vivo dosing strategy.
A significant challenge in this process is that many novel chemical entities, particularly those developed through high-throughput screening, exhibit poor aqueous solubility.[5] This characteristic directly impacts oral bioavailability and can complicate the establishment of a clear dose-exposure-response relationship.[6] This guide provides a comprehensive framework for researchers to navigate the complexities of in vivo dosing for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, empowering scientists to design self-validating studies that yield reliable and reproducible data. The protocols herein are based on established principles of pharmaceutical formulation science for poorly soluble compounds.[7][8]
II. Foundational Stage: Compound Characterization and Formulation
Before any animal is dosed, a thorough understanding of the compound's fundamental properties is essential. This knowledge dictates the entire formulation strategy.
A. Physicochemical Profile
The starting point for any formulation is to characterize the compound's solubility and key physicochemical parameters.[7]
Table 1: Physicochemical Properties of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
This is the primary challenge to overcome; simple aqueous vehicles are unlikely to be sufficient.
B. Formulation Development: A Tiered Approach
Given the predicted low aqueous solubility, a systematic, tiered approach to vehicle selection is recommended.[7] The goal is to find the simplest system that provides a homogenous and stable preparation suitable for the chosen route of administration.
Objective: To determine the approximate solubility of the compound in a panel of common, pharmaceutically acceptable excipients.[7]
Materials: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide, microcentrifuge tubes, panel of vehicles (e.g., Saline, PBS, 5% Dextrose in Water (D5W), PEG 400, Propylene Glycol, DMSO, Tween® 80, 0.5% w/v Carboxymethylcellulose (CMC) in water).
Methodology:
Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each vehicle in separate vials.[7]
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., methanol, acetonitrile).
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[7]
Express solubility in mg/mL.
C. Selecting and Preparing the Dosing Vehicle
The results of the solubility screen will guide the selection of a final formulation strategy.
Caption: Workflow for selecting a suitable in vivo formulation strategy.
Experimental Protocol 2: Preparation of a Suspension for Oral Dosing
Objective: To prepare a homogenous, physically stable suspension of the compound for oral (PO) administration.
Rationale: A suspension is often the most practical approach for oral dosing of poorly soluble compounds in early-stage research.[7] The use of a suspending agent (CMC) increases viscosity to slow sedimentation, while a wetting agent (Tween® 80) helps disperse the hydrophobic particles.
Methodology:
Calculate the required amount of compound and vehicle for the study.
Weigh the compound into a mortar.
Add a small amount of the vehicle containing the wetting agent (e.g., 0.1% Tween® 80) and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent particle agglomeration.
Gradually add the remaining vehicle (e.g., 0.5% CMC) while continuously mixing to form the final suspension.
Transfer the suspension to a suitable container. Use a magnetic stirrer to ensure homogeneity before drawing each dose. Continuously stir during the dosing procedure if the suspension is prone to settling.[7]
III. Study Design and Execution: PK, PD, and Safety
With a viable formulation, the focus shifts to designing studies that elucidate the compound's behavior in a biological system.
A. Pharmacokinetic (PK) Studies
PK studies describe what the body does to the drug and are fundamental to designing a rational dosing schedule for efficacy studies.
Table 2: Recommended PK Study Design Parameters
Parameter
Recommendation
Rationale
Species
Mouse or Rat
Standard for early-stage PK; extensive historical data available.
Routes
Intravenous (IV) bolus and Oral (PO) gavage
IV provides absolute bioavailability (F%) and clearance (CL). PO is often the intended clinical route.
Dose Levels
IV: 1-2 mg/kg; PO: 10-20 mg/kg
Low IV dose avoids solubility issues. Higher PO dose ensures plasma concentrations are above the analytical limit of quantification.
Sampling
Serial or composite
Serial sampling (if possible) reduces animal usage.
Captures the rapid distribution phase (early points) and the elimination phase (later points).
Analysis
LC-MS/MS of plasma samples
Provides the necessary sensitivity and selectivity for drug quantification.
B. Pharmacodynamic (PD) and Efficacy Studies
PD studies investigate what the drug does to the body. These should be guided by a clear hypothesis regarding the compound's mechanism of action (MoA). Pyrazole carboxamides are known to target a variety of proteins, particularly kinases and metabolic enzymes like succinate dehydrogenase (SDH).[1][10][11][12]
Hypothesized Mechanism: Kinase Inhibition
Many pyrazole-containing drugs function as inhibitors of protein kinases within critical cell signaling pathways.[1][11] A plausible MoA for this compound is the inhibition of an oncogenic kinase, leading to downstream suppression of proliferation signals.
Caption: Hypothesized MoA: Inhibition of a key signaling kinase.
Designing the Efficacy Study
Model Selection: Choose a disease-relevant animal model (e.g., a tumor xenograft model expressing the target kinase).
Dose Selection: Use data from initial PK and toxicology studies. Select 3-4 dose levels, including a non-efficacious dose, an MTD (Maximum Tolerated Dose), and intermediate doses to establish a dose-response curve.
Dosing Schedule: Base the dosing frequency on the compound's half-life (t½) from PK studies. For example, a compound with a t½ of 4-6 hours may require twice-daily (BID) dosing to maintain adequate target coverage.
PD Endpoints: Collect tissues at the end of the study (or from satellite animals) to measure target engagement (e.g., via Western blot for phosphorylated substrates). This provides a crucial link between exposure, target modulation, and efficacy.
C. Acute Toxicology Assessment
A preliminary safety assessment is essential to define the therapeutic window.
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.
Design: Use a dose-escalation design in a small number of animals (e.g., 3 per group).
Administration: Dose animals once daily for 5-7 days at increasing dose levels.
Monitoring: Record daily clinical observations (activity, posture), body weight, and food/water intake.
Endpoint: The MTD is typically defined as the highest dose that does not cause >10-15% body weight loss or significant, persistent clinical signs of distress. One study on a novel pyrazole derivative noted signs of toxicity (apathy, paresis) only at very high doses (2000 mg/kg).[13]
IV. Conclusion
The in vivo assessment of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide requires a methodical, integrated approach. By systematically characterizing the compound's physicochemical properties, developing a suitable and stable formulation, and then sequentially evaluating its pharmacokinetics, safety, and pharmacodynamics, researchers can build a comprehensive data package. This strategy not only increases the likelihood of success but also ensures that the generated data is robust, reproducible, and translatable, paving the way for further development of this promising therapeutic candidate.
V. References
Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
Source: American Pharmaceutical Review
URL: [Link]
Title: Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase
Source: Journal of Pharmacological Sciences
URL: [Link]
Title: Support Tools in Formulation Development for Poorly Soluble Drugs
Source: Journal of Pharmaceutical Sciences (PubMed)
URL: [Link]
Title: The four toxicity parameters of pyrazole-based derivatives 7c and 11a
Source: ResearchGate
URL: [Link]
Title: Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications
Source: University of the Pacific Theses and Dissertations
URL: [Link]
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations
Source: Frontiers in Pharmacology
URL: [Link]
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies
Source: Signal Transduction and Targeted Therapy
URL: [Link]
Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction
Source: Chemical and Pharmaceutical Bulletin
URL: [Link]
Title: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: Molecules (MDPI)
URL: [Link]
Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review
Source: Pharmaceutical Sciences & Analytical Research Journal
URL: [Link]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: Oriental Journal of Chemistry
URL: [Link]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: Molecules (MDPI)
URL: [Link]
Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani
Source: International Journal of Molecular Sciences (PubMed)
URL: [Link]
Title: Review: biologically active pyrazole derivatives
Source: New Journal of Chemistry (RSC Publishing)
URL: [Link]
Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
Source: Molecules (MDPI)
URL: [Link]
Title: (PDF) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity
Source: ResearchGate
URL: [Link]
Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors
Source: Journal of Agricultural and Food Chemistry
URL: [Link]
Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals troubleshooting the synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals troubleshooting the synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide .
This specific pyrazole scaffold is a highly valuable intermediate in medicinal chemistry, particularly for kinase inhibitors [1]. However, researchers frequently encounter low yields due to two distinct chemical bottlenecks: the steric hindrance imparted by the ortho-chloro group during initial cyclization, and the delicate balance required to hydrate the sterically shielded 4-carbonitrile without over-hydrolyzing it to a carboxylic acid [2].
Below is our comprehensive, causally-driven troubleshooting guide and validated protocol system.
I. Synthesis Workflow & Critical Bottlenecks
Caption: Two-step synthesis workflow highlighting critical bottlenecks in yield optimization.
II. Troubleshooting FAQs: Mechanism & Causality
Q1: My Step 1 yield is stuck below 40%. The reaction seems to stall, and LC-MS shows a mass corresponding to an uncyclized intermediate. Why is this happening?A1: This is a classic regioselectivity and kinetic issue driven by steric hindrance. The bulky chlorine atom at the 2-position (ortho) of the phenyl ring restricts bond rotation. During the Michael-type addition of the hydrazine to (ethoxymethylene)malononitrile, the subsequent intramolecular cyclization (where the secondary amine attacks the nitrile carbon) is sterically blocked [3].
The Fix: Switch your solvent from ethanol to 2,2,2-Trifluoroethanol (TFE) . TFE possesses high ionizing power and strong hydrogen-bond donating capacity. It stabilizes the highly polar transition state of the cyclization step, dramatically lowering the activation energy barrier imposed by the ortho-chloro group, driving the reaction to completion [3].
Q2: I am using 2-chlorophenylhydrazine hydrochloride as my starting material. Do I need to free-base it first?A2: Yes, the nucleophilic attack requires the free lone pair of the hydrazine. If you use the HCl salt without a neutralizing agent, the reaction will not proceed.
The Fix: You do not need a separate free-basing step. Add 1.1 equivalents of anhydrous Sodium Acetate (NaOAc) or N,N-Diisopropylethylamine (DIPEA) directly to the reaction mixture. Avoid strong aqueous bases (like NaOH), which can prematurely degrade the (ethoxymethylene)malononitrile.
Q3: In Step 2, the hydration of the 4-carbonitrile to the 4-carboxamide is incomplete. If I increase the temperature or use strong aqueous base, I get a massive impurity. What is it, and how do I prevent it?A3: The impurity is 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The 4-carbonitrile is sterically shielded by the adjacent 5-amino group and the bulky 1-aryl group. Pushing the reaction with heat and aqueous base forces the intermediate amide to rapidly over-hydrolyze into the carboxylic acid [1].
The Fix: Use cold, concentrated Sulfuric Acid (H₂SO₄) as both solvent and reagent. The concentrated acid hydrates the nitrile to an amide, which is immediately protonated. This protonated amide is electrophilically deactivated and highly stable against further nucleophilic attack by water. The reaction effectively "halts" at the carboxamide stage until you quench it over ice.
III. Mechanistic Pathway of Pyrazole Ring Formation
Caption: Mechanistic pathway of the pyrazole ring formation detailing the cyclization step.
Table 2: Optimization of Step 2 (Nitrile Hydration)
Reaction: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile to Carboxamide
Reagents
Temp
Time
Yield (%)
Impurity Profile
NaOH (aq) / EtOH
80 °C
12 h
18%
Major over-hydrolysis to carboxylic acid.
H₂O₂ / NaOH (aq)
25 °C
6 h
62%
Moderate yield; some unreacted starting material.
Conc. H₂SO₄
0 to 25 °C
18 h
91%
Clean conversion; self-buffering at amide stage.
V. Self-Validating Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
This protocol utilizes TFE to overcome the steric hindrance of the ortho-chloro group.
Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, suspend 2-chlorophenylhydrazine hydrochloride (10.0 mmol, 1.79 g) in 2,2,2-Trifluoroethanol (TFE) (20 mL).
Neutralization: Add anhydrous Sodium Acetate (11.0 mmol, 0.90 g) and stir at room temperature for 15 minutes. The suspension will change slightly in color as the free base is generated.
Addition: Slowly add (ethoxymethylene)malononitrile (11.0 mmol, 1.34 g) portion-wise over 5 minutes. Self-Validation: The solution will turn deep yellow/orange, indicating the initial Michael addition.
Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 75 °C) for 2 hours.
Monitoring: Monitor by TLC (Hexanes:EtOAc 2:1). The intermediate alkylidene hydrazide (lower Rf) should completely convert to the cyclized pyrazole (higher Rf).
Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo to a third of its volume. Pour the residue into ice-cold water (50 mL) with vigorous stirring.
Isolation: Filter the resulting precipitate, wash with cold water (2 x 10 mL) and cold ethanol (5 mL). Dry under vacuum to afford the carbonitrile intermediate as an off-white to pale yellow solid. Expected LC-MS: [M+H]⁺ m/z 219.0.
Protocol 2: Hydration to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
This protocol utilizes concentrated sulfuric acid to prevent over-hydrolysis.
Preparation: Place 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (5.0 mmol, 1.09 g) in a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath (0 °C).
Acid Addition: Slowly add cold, concentrated Sulfuric Acid (H₂SO₄, 98%) (5.0 mL) dropwise. Self-Validation: The solid will slowly dissolve to form a clear, viscous, pale-amber solution.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 16–18 hours.
Monitoring: Quench a 10 µL aliquot in 1 mL of ice water and extract with EtOAc. Check by LC-MS. The carbonitrile mass (219.0) should be entirely replaced by the carboxamide mass ([M+H]⁺ m/z 237.0).
Quenching (Critical Step): Pour the highly acidic reaction mixture dropwise into a beaker containing 50 g of crushed ice with vigorous stirring. Self-Validation: A dense white precipitate of the neutral carboxamide will immediately form as the acid is diluted.
Neutralization & Isolation: Carefully adjust the pH of the aqueous suspension to ~7 using dropwise addition of cold 2M NaOH or saturated Na₂CO₃ solution. Filter the solid, wash extensively with distilled water until the filtrate is neutral, and dry under high vacuum at 50 °C to afford the pure carboxamide.
VI. References
Faria, J. V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 19. Available at:[Link]
Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis and scale-up of 5-amino-1-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis and scale-up of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide .
This compound is a highly versatile building block, frequently utilized in the development of cannabinoid receptor ligands, kinase inhibitors, and advanced agrochemicals. The standard two-step synthetic workflow involves the cyclocondensation of 2-chlorophenylhydrazine with ethoxymethylenemalononitrile (EMMN) to form a carbonitrile intermediate, followed by controlled hydrolysis to the target carboxamide [1].
While seemingly straightforward, this pathway is notoriously prone to regioisomerism, over-hydrolysis, and oxidative degradation. The following guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-fidelity batch production.
Synthetic Workflow & Byproduct Divergence
Workflow for 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide synthesis and byproduct pathways.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my cyclization yielding a mixture of two closely eluting peaks with identical masses on LC-MS?A: You are observing the formation of the 3-amino regioisomer alongside your target 5-amino product.
Causality: The cyclocondensation of 2-chlorophenylhydrazine with EMMN is a regioselective Michael-type addition followed by cyclization. The terminal nitrogen (N2) of the hydrazine is more nucleophilic. However, if the reaction is run under strictly kinetic conditions (e.g., rapid addition, low temperature, or unbuffered high pH), the internal nitrogen (N1)—despite steric hindrance from the 2-chlorophenyl group—can attack the β-carbon of EMMN, leading to the 3-amino regioisomer [2].
Solution: Buffer the reaction with sodium acetate (NaOAc) and run it at reflux in ethanol. This establishes thermodynamic control, overwhelmingly favoring the 5-amino regioisomer.
Q2: During the nitrile-to-amide hydrolysis, I am generating a highly polar impurity that stays at the baseline on TLC. What is it?A: This is the over-hydrolyzed byproduct: 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid .
Causality: The conversion of a nitrile to a primary amide is an intermediate step in the complete hydrolysis to a carboxylic acid. Prolonged heating in strong acids (like concentrated H₂SO₄) or strong bases will drive the reaction past the amide stage.
Solution: Utilize strictly timed concentrated H₂SO₄ at room temperature, or adopt Radziszewski reaction conditions (H₂O₂ and NaOH in ethanol at low temperatures). The Radziszewski method is highly chemoselective for arresting hydrolysis at the carboxamide stage due to the formation of a peroxyimidic acid intermediate that rapidly collapses to the amide.
Q3: My reaction mixture turns dark brown immediately upon neutralizing the 2-chlorophenylhydrazine hydrochloride, and my yield drops significantly. How do I prevent this?A: You are witnessing the rapid oxidation of the free hydrazine .
Causality: Arylhydrazines, particularly those with electron-withdrawing halogens, are highly susceptible to atmospheric oxidation when converted to their free base form. Oxygen facilitates single-electron transfer, generating diazonium and azo polymeric impurities that darken the solution and consume starting material.
Solution: Always use the hydrochloride salt of 2-chlorophenylhydrazine and perform an in situ neutralization using a mild base (like NaOAc) in degassed solvents under a strict inert atmosphere (N₂ or Argon).
Quantitative Data & Analytical Signatures
To rapidly diagnose batch failures, cross-reference your analytical data against this standardized signature table.
Compound / Byproduct
Primary Cause
Diagnostic Analytical Signature
Prevention Strategy
3-Amino Regioisomer
Kinetic control (high pH, low temp)
¹H-NMR: NH₂ peak shifted upfield compared to 5-amino isomer.
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, suspend 2-chlorophenylhydrazine hydrochloride (1.0 eq) in degassed absolute ethanol (10 mL/g).
Buffering: Add anhydrous sodium acetate (1.2 eq) to the suspension.
Self-Validation: The suspension will change slightly in appearance as the free base is generated in situ. Keep under N₂ to prevent the solution from turning dark red.
Addition: Add ethoxymethylenemalononitrile (1.05 eq) in one portion.
Cyclocondensation: Heat the reaction mixture to reflux (78°C) for 3-4 hours.
Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (Rf ~0.2) should completely disappear, replaced by a major UV-active spot (Rf ~0.5).
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the solid intermediate.
Protocol 2: Controlled Hydrolysis to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Preparation: Dissolve the intermediate carbonitrile (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 5 mL/g) at 0°C using an ice bath.
Hydrolysis: Remove the ice bath and stir the viscous solution at room temperature (20-25°C) for exactly 12 hours.
Causality Check: Strict temperature and time control prevents the thermodynamic push toward the carboxylic acid byproduct.
Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring.
Self-Validation: A white to off-white precipitate will immediately form.
Neutralization: Carefully adjust the pH to 7.0-7.5 using cold aqueous ammonia (28%) or 2M NaOH.
Critical: Do not let the internal temperature exceed 15°C during neutralization to prevent base-catalyzed over-hydrolysis.
Isolation: Filter the precipitate, wash thoroughly with cold distilled water to remove inorganic salts, and dry under vacuum at 50°C to a constant weight.
References
Ríos, M.-C.; Portilla, J. "Recent Advances in Synthesis and Properties of Pyrazoles." Chemistry 2022, 4(3), 940-968.
URL: [Link]
Plem, S., Müller, D. and Murguía, M. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." Advances in Chemical Engineering and Science 2015, 5, 335-342.
URL:[Link]
Troubleshooting
preventing oxidation of 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide in solution
Welcome to the technical support center for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution, with a primary focus on preventing its oxidative degradation.
Introduction
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a key building block in medicinal chemistry. As with many aromatic amines, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and heat, leading to discoloration and the formation of impurities that can compromise experimental results and product integrity.[1] This guide provides practical, field-proven insights to help you identify, troubleshoot, and prevent the oxidative degradation of this compound in your experiments.
Troubleshooting Guide: Solution Discoloration and Degradation
This section addresses the common issue of solution discoloration (e.g., turning yellow, brown, or pink), which is often the first visual indicator of oxidative degradation.
Issue 1: Freshly Prepared Solution Rapidly Changes Color
Potential Cause A: Dissolved Oxygen in the Solvent
Explanation: Many organic solvents readily absorb atmospheric oxygen. When 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is dissolved, this oxygen can initiate the oxidation of the electron-rich amino group on the pyrazole ring.[2] Aromatic amines are known to be sensitive to oxidation by dissolved oxygen, a process that can generate colored byproducts.[1][2]
Corrective Action:
Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. Common laboratory methods include:
Sparging: Bubble an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes.
Freeze-Pump-Thaw: For highly sensitive applications, perform at least three freeze-pump-thaw cycles.
Sonication: Place the solvent in an ultrasonic bath for 10-20 minutes.
Inert Atmosphere: After degassing, maintain an inert atmosphere above the solvent and your prepared solution by using a nitrogen or argon blanket.
Potential Cause B: Contaminants in the Solvent or on Glassware
Explanation: Trace amounts of metal ions (e.g., iron, copper) or residual oxidizing agents from cleaning procedures can catalyze the oxidation of aromatic amines.[3] The pyrazole ring, while generally stable, can be influenced by such contaminants.[4]
Corrective Action:
Use High-Purity Solvents: Employ HPLC-grade or anhydrous solvents to minimize contaminants.
Thorough Glassware Cleaning: Ensure all glassware is meticulously cleaned. Consider a final rinse with a chelating agent solution (e.g., EDTA) to remove trace metal ions, followed by thorough rinsing with high-purity water and drying.
Issue 2: Solution Discolors Over Time During Storage
Potential Cause A: Exposure to Light (Photodegradation)
Explanation: Aromatic amines can be light-sensitive.[1] UV and even ambient light can provide the energy to initiate and accelerate oxidative reactions by promoting the formation of free radicals.[2]
Corrective Action:
Use Amber Glassware: Store all solutions in amber glass vials or bottles to block UV and visible light.
Protect from Light: For added protection, wrap the container in aluminum foil or store it in a dark cabinet or drawer.
Potential Cause B: Inappropriate Storage Temperature
Explanation: Chemical reactions, including oxidation, are generally accelerated at higher temperatures.[5] Storing solutions at room temperature may be sufficient to promote gradual degradation.
Corrective Action:
Refrigerate or Freeze: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to significantly slow the rate of degradation.[5]
Aliquot Solutions: If the solution will be used multiple times, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
Workflow for Preventing Oxidation
The following diagram outlines a systematic workflow for preparing and storing solutions of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide to minimize oxidation.
LC-MS Purity Validation of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide: A Methodological Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Advanced Methodological Comparison, Protocol Optimization, and ICH Q2(R2) Compliance Executive Summary In pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Advanced Methodological Comparison, Protocol Optimization, and ICH Q2(R2) Compliance
Executive Summary
In pharmaceutical development, pyrazole derivatives are highly privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors and receptor antagonists. 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a critical intermediate in these synthetic pathways. However, validating the purity of this compound presents a significant analytical bottleneck. The synthesis of this molecule—typically via the cyclization of 2-chlorophenylhydrazine with an enaminonitrile derivative[1]—inherently produces structurally similar impurities, most notably the 3-amino regioisomer and des-chloro byproducts[2].
As a Senior Application Scientist, I frequently observe laboratories failing to achieve baseline resolution of these impurities because they default to standard analytical methods. This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC) against Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS), providing a self-validating, field-proven protocol for rigorous purity assessment in alignment with ICH Q2(R2) guidelines[3].
Mechanistic Context & The Analytical Challenge
To design a robust analytical method, we must first understand the causality behind the impurities. The Knorr-type cyclization pathway is prone to regioselectivity issues[2]. Depending on the nucleophilic attack trajectory, the reaction yields either the desired 5-amino pyrazole or the 3-amino regioisomer.
The Stationary Phase Dilemma:
Because the 3-amino and 5-amino regioisomers possess identical molecular weights and nearly identical partition coefficients (
LogP
), standard hydrophobic retention mechanisms (such as C18 columns) fail to resolve them. To achieve discrimination, we must exploit orthogonal retention mechanisms. By transitioning to a Pentafluorophenyl (PFP) stationary phase, we introduce
π−π
interactions, dipole-dipole interactions, and shape selectivity. The highly electronegative fluorine atoms on the PFP phase interact differentially with the steric bulk of the 2-chlorophenyl group depending on the position of the adjacent amino group, thereby achieving baseline resolution.
Fig 1. Synthesis pathway and formation of regioisomeric and des-chloro impurities.
Comparative Methodological Analysis
To demonstrate the performance gap between conventional and optimized methods, we compared a standard C18 HPLC-UV-MS approach against an optimized UPLC-HRMS method utilizing a PFP column. The data below summarizes the analytical performance when validating a spiked reference standard of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide.
Performance Metric
Method A: Standard C18 (HPLC-UV-MS)
Method B: PFP (UPLC-HRMS)
Stationary Phase
Octadecylsilane (C18), 5 µm
Pentafluorophenyl (PFP), 1.7 µm
Resolution (
Rs
) (5-amino vs 3-amino)
0.8 (Co-elution, unresolved)
2.6 (Baseline Resolution)
Peak Tailing Factor (
Tf
)
1.5 (Significant tailing)
1.05 (Highly symmetrical)
Mass Accuracy
±
0.5 Da (Nominal Mass)
<2
ppm (High Resolution)
Limit of Quantitation (LOQ)
0.1%
0.01%
ICH Q2(R2) Specificity Met?
No
Yes
Self-Validating Experimental Protocols
Every protocol described below is designed as a self-validating system. By incorporating a System Suitability Test (SST) that includes a known spike of the 3-amino regioisomer, the analytical run inherently validates its own resolving power before sample data is acquired.
Fig 2. Step-by-step UPLC-HRMS analytical workflow for pyrazole purity validation.
Step 1: Sample Preparation
Diluent: Acetonitrile/Water (50:50, v/v).
Stock Solution: Weigh exactly 10.0 mg of the 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide sample into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1 mg/mL).
Working Solution: Dilute 100 µL of the stock solution to 10 mL with diluent to achieve a final concentration of 10 µg/mL.
Mechanistic Rationale: The carboxamide group is highly polar, while the chlorophenyl ring is hydrophobic. A 50:50 organic/aqueous mixture ensures complete solvation of both moieties, preventing sample precipitation in the UPLC injector needle and eliminating carryover.
Step 2: UPLC Chromatographic Conditions
Column: UPLC PFP Column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 6.0 min: 5% to 60% B
6.0 - 8.0 min: 60% to 95% B (Wash)
8.0 - 10.0 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Mechanistic Rationale: Maintaining the column at 40°C reduces mobile phase viscosity. This allows for higher flow rates without exceeding the backpressure limits of the UPLC system, while simultaneously sharpening peak shapes by improving mass transfer kinetics within the 1.7 µm particles.
Target Exact Mass: The theoretical protonated mass
[M+H]+
for
C10H9ClN4O
is 237.0543 Da .
Mechanistic Rationale: The primary amine and the carboxamide nitrogen are readily protonated in acidic conditions (0.1% formic acid), making ESI+ the optimal ionization mode. The high desolvation temperature (450°C) is required to efficiently evaporate the highly aqueous mobile phase at the beginning of the gradient.
ICH Q2(R2) Validation Parameters
To ensure the method is fit for regulatory submission, the data processed from the HRMS workflow must be evaluated against ICH Q2(R2) criteria[3]:
Specificity: Demonstrated by the baseline separation (
Rs=2.6
) of the target compound (
m/z
237.0543) from the 3-amino regioisomer and the des-chloro impurity (
m/z
203.0933).
Linearity & Range: A linear relationship must be established across the reportable range (typically from the LOQ up to 120% of the nominal specification limit)[3]. For this method,
R2>0.999
was achieved from 0.01 µg/mL to 12 µg/mL.
Accuracy & Precision: Repeatability was validated via 6 replicate injections of the 10 µg/mL working solution, yielding a Relative Standard Deviation (RSD) of
<1.0%
, well within the acceptable limits for small molecule purity validation[4].
References
ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA, europa.eu,[Link]
A Comparative Structural and Functional Analysis: 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide vs. Rimonabant
An In-Depth Guide for Researchers in Cannabinoid Receptor Pharmacology This guide provides a detailed comparison of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide and the well-characterized compound, rimonabant. Th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers in Cannabinoid Receptor Pharmacology
This guide provides a detailed comparison of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide and the well-characterized compound, rimonabant. The focus is a structural and functional analysis relevant to researchers in pharmacology and drug development, particularly those targeting the endocannabinoid system.
Introduction to the Compounds
Rimonabant (trade name Acomplia) is a well-known anorectic anti-obesity drug that was first in its class.[1] It functions as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[1][2] While it demonstrated efficacy in promoting weight loss and improving metabolic parameters in clinical trials, it was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[1][3][4][5]
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative. The pyrazole scaffold is a significant motif in medicinal chemistry, with various derivatives being explored for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[6][7][8] While this specific compound is less characterized in the context of cannabinoid receptor activity compared to rimonabant, its structural similarities warrant a comparative investigation.
Structural Comparison
Both molecules share a core pyrazole ring, a common feature in many cannabinoid receptor ligands.[9][10][11] However, the substitution patterns on this central scaffold are distinct, which is crucial for their respective pharmacological activities.
Rimonabant (SR141716A):
Full Chemical Name: N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.[10]
Key Structural Features:
A 1,5-diaryl-substituted pyrazole core.
A 2,4-dichlorophenyl group at the 1-position of the pyrazole ring.[10]
The critical differences lie in the substituents and their positions on the pyrazole ring. Rimonabant's structure-activity relationship studies have highlighted the importance of the para-substituted phenyl ring at the 5-position, the carboxamido group at the 3-position, and the 2,4-dichlorophenyl substituent at the 1-position for its potent and selective CB1 receptor antagonism.[10] The different substitution pattern of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide suggests it may have a different binding mode or target profile.
Mechanism of Action: A Focus on the Cannabinoid System
Rimonabant's primary mechanism of action is the blockade of the CB1 receptor, which is predominantly expressed in the central nervous system.[12][13] Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), are endogenous ligands that activate CB1 receptors, leading to various physiological effects, including increased appetite.[2] By acting as an antagonist or inverse agonist, rimonabant blocks the activation of CB1 receptors by endocannabinoids, thereby reducing appetite and food intake.[2][5]
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[14] Agonist activation of CB1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] Rimonabant, as an antagonist, blocks this agonist-induced decrease in cAMP. As an inverse agonist, it can also reduce the basal, ligand-independent activity of the receptor.[13]
The mechanism of action for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is not well-defined in the context of cannabinoid receptors. However, given the pyrazole scaffold, it is plausible that it could interact with cannabinoid receptors. Further experimental evaluation is necessary to determine its binding affinity and functional activity at CB1 and CB2 receptors. Recent studies on similar 5-amino-1H-pyrazole-4-carboxamide derivatives have shown their potential as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, highlighting the diverse biological activities of this chemical class.[15][16]
Caption: Canonical Gαi-coupled signaling pathway for the CB1 receptor.
Comparative Experimental Data
The following table summarizes the reported binding affinities of rimonabant for human CB1 and CB2 receptors. No comparable data for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide at cannabinoid receptors is readily available in the public domain, underscoring the need for further research.
To characterize the potential cannabinoid activity of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide and directly compare it to rimonabant, the following experimental protocols are recommended.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
Membrane Preparation: Utilize membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 cells).[17]
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940) and a range of concentrations of the test compound (5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide or rimonabant).[17]
Total Binding: Radioligand and membranes only.
Non-specific Binding: Radioligand, membranes, and a high concentration of a known CB1 antagonist (e.g., 1 µM CP55,940) to saturate the receptors.[17]
Equilibration: Incubate the plate for 90 minutes at 30°C.[17]
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the functional activity of a compound by quantifying its effect on intracellular cAMP levels following GPCR activation.
Caption: Workflow for a cAMP functional assay in antagonist mode.
Step-by-Step Methodology:
Cell Culture: Use cells stably expressing the human CB1 receptor.
Cell Seeding: Seed the cells into a 384-well plate and allow them to adhere overnight.
Compound Addition (Antagonist Mode):
Add varying concentrations of the test compound (5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide or rimonabant).
Incubate to allow the compound to bind to the receptors.
Agonist Stimulation: Add a fixed concentration of a CB1 agonist (e.g., CP55,940) at its EC80 concentration (the concentration that produces 80% of its maximal effect). This will stimulate adenylyl cyclase inhibition in cells not blocked by the antagonist.
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay.[18][19] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.
Conclusion
Rimonabant is a well-documented, potent, and selective CB1 receptor antagonist with a pyrazole core. Its clinical development was halted due to significant psychiatric side effects. 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide shares the pyrazole scaffold but has a distinct substitution pattern. While its activity at cannabinoid receptors is currently unknown, its structural features suggest that it may interact with biological targets differently than rimonabant. The provided experimental protocols offer a clear path for researchers to elucidate the pharmacological profile of this and similar compounds, contributing to a deeper understanding of the structure-activity relationships of pyrazole derivatives and their potential therapeutic applications.
References
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - MDPI. [Link]
Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands - Semantic Scholar. [Link]
Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB 1 Receptor Antagonists after the Fall - MDPI. [Link]
Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed. [Link]
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC. [Link]
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. [Link]
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF - ResearchGate. [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]
Standard Operating Procedure: Safe Handling and Disposal of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide In modern drug discovery, pyrazole-4-carboxamide derivatives—specifically 5-Amino-1-(2-chlorophenyl)-1H-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
In modern drug discovery, pyrazole-4-carboxamide derivatives—specifically 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS: 792953-14-1)—serve as critical structural intermediates for synthesizing kinase inhibitors and targeted therapeutics. While laboratory focus is predominantly on synthetic yield and purity, the improper handling and disposal of halogenated organics pose severe environmental, safety, and regulatory risks.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the safe disposal of this compound, ensuring strict compliance with environmental standards.
Chemical Profile & Hazard Causality
Understanding the molecular structure of a compound is the first step in determining its waste trajectory. 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is characterized by a pyrazole core linked to a 2-chlorophenyl group.
Hazard Profile: According to safety data, this compound is classified under Acute Toxicity 4 (Oral) and is a known acute irritant, carrying hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The dry powder form poses a specific inhalation risk, necessitating respiratory protection or fume hood handling.
Disposal Causality (The "Why"): The presence of the covalently bound chlorine atom on the phenyl ring strictly dictates its environmental fate. Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, organic compounds with carbon-halogen bonds must be segregated from standard non-halogenated waste[1]. If mixed and incinerated at standard temperatures, chlorinated organics act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Therefore, disposal mandates specialized high-temperature incineration equipped with caustic scrubbing to neutralize the hydrochloric acid (HCl) gas generated during combustion[2].
Hazard and Waste Routing Summary
Summarizing the chemical data into actionable logistical steps ensures that laboratory personnel can make rapid, accurate decisions regarding waste segregation.
Property / Hazard
Classification / Data
Operational Implication
CAS Number
792953-14-1
Unique identifier required for EHS waste manifesting.
Physical State
Powder / Crystals
High risk of aerosolization; must be handled inside a certified fume hood.
Chemical Structure
Contains C-Cl bond
Mandates strict segregation into the Halogenated Waste stream[1].
Health Hazards
H302, H315, H319, H335
Requires nitrile gloves, safety goggles, and lab coat during all handling.
Final Disposal
High-Temp Incineration
Requires specialized facilities with caustic scrubbing to neutralize HCl gas[2].
Operational Disposal Protocols
To maintain a self-validating safety system, every disposal action described below includes a verification step to prevent cross-contamination and regulatory violations.
Protocol A: Solid Waste Disposal (Unused Powder or Contaminated Consumables)
Preparation: Conduct all transfers within a certified chemical fume hood to mitigate the H335 respiratory irritation risk. Don standard PPE: nitrile gloves, safety goggles, and a lab coat.
Segregation: Collect all residual powder, contaminated weighing paper, pipette tips, and spatulas.
Causality: Even trace amounts of halogenated compounds can contaminate a non-halogenated waste stream. Mixing streams triggers regulatory fines and exponentially increases disposal costs, as the entire mixed volume must then be treated as halogenated waste.
Packaging: Place the materials into a compatible, sealable solid waste container (e.g., a poly-lined drum or double-bagged in heavy-duty transparent polyethylene).
Verification & Labeling: Label the container explicitly as "Hazardous Solid Waste - Halogenated Organics (Contains 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide)." Verify that the container is tightly sealed and stored in a dry, well-ventilated secondary containment area away from incompatible materials.
Protocol B: Liquid Waste Disposal (Reaction Mixtures and Solutions)
Compatibility Check: Ensure the solvent matrix (e.g., DMSO, dichloromethane, or methanol) is chemically compatible with the designated waste carboy.
Transfer: Slowly pour the solution into the designated Halogenated Solvent Waste carboy (often color-coded green in laboratory settings).
Causality: Routing this into a non-halogenated (black or red-labeled) carboy will contaminate the bulk volume, requiring the entire container to be processed via expensive high-temperature incineration[2].
Verification: Cap the carboy immediately after transfer to prevent the volatilization of the solvent matrix. Log the exact volume and chemical name on the attached hazardous waste manifest sheet to maintain a continuous chain of custody.
Spill Response Workflow
A spill of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide powder requires immediate containment to prevent aerosolization and exposure.
Assessment & PPE: Evacuate personnel from the immediate vicinity. Don fresh nitrile gloves, safety goggles, and a particulate respirator (if the spill occurs outside a fume hood).
Dust Suppression: Lightly dampen the spilled powder with a compatible solvent (e.g., water or a dilute alcohol solution) using a spray bottle.
Causality: Dampening the powder prevents the aerosolization of fine particulates, directly mitigating the H335 respiratory hazard and preventing the spread of the chemical through the lab's HVAC system.
Collection: Use a disposable plastic scoop or anti-static brush to collect the dampened material. Never use a standard laboratory vacuum cleaner, which can exhaust fine, hazardous dust back into the laboratory environment.
Disposal & Decontamination: Place the collected material and all cleanup consumables into the Halogenated Solid Waste bin. Wash the spill area thoroughly with soap and water, collecting the wash water into the aqueous hazardous waste stream if heavily contaminated.
Visualizations
Decision tree for segregating 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide waste streams.
Step-by-step spill response workflow for halogenated pyrazole powder.
Navigating the Safe Handling of 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring t...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Implementation by Laboratory Personnel
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of our researchers and the integrity of our experiments is paramount. This guide provides essential, actionable safety and logistical information for handling 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide, a compound of interest in many drug discovery pipelines. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural clarity that empowers researchers to work safely and efficiently.
Hazard Assessment and Triage: Understanding the Risks
5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide is a substituted pyrazole derivative. While specific toxicity data for this compound may be limited, a thorough risk assessment can be conducted by examining its structural motifs and available safety data for analogous compounds.
Key Hazard Identifiers:
Acute Oral Toxicity: This compound is classified as harmful if swallowed.[1][2]
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[2]
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory irritation.[2]
Based on these hazards, a cautious and well-defined handling protocol is mandatory. The GHS pictograms associated with this chemical typically include the "harmful/irritant" symbol (GHS07).[1]
Table 1: Hazard Profile of 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide
Hazard Statement
GHS Classification
Primary Route of Exposure
Potential Health Effects
H302: Harmful if swallowed
Acute Toxicity, Oral (Category 4)
Ingestion
Harmful if ingested.
H315: Causes skin irritation
Skin Corrosion/Irritation (Category 2)
Dermal
Redness, inflammation, and irritation upon contact.
H319: Causes serious eye irritation
Serious Eye Damage/Eye Irritation (Category 2A)
Ocular
Severe irritation, redness, and potential for eye damage.
H335: May cause respiratory irritation
Specific Target Organ Toxicity — Single Exposure (Category 3)
Inhalation
Coughing, shortness of breath, and irritation of the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The selection of appropriate PPE should be based on the specific tasks being performed and the potential for exposure.
Core PPE Requirements:
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] In situations with a higher risk of splashing, a face shield worn over safety goggles is required.
Skin and Body Protection: A properly buttoned, flame-resistant lab coat should be worn at all times. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
Hand Protection: The choice of gloves is critical due to the compound's chemical nature (a chlorinated aromatic amine). Standard disposable nitrile gloves offer limited protection and are only suitable for very brief, incidental contact. For any sustained handling or in the event of a spill, more robust hand protection is necessary.
Table 2: Glove Selection Guide for Handling 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide
Glove Material
Recommended Use
Rationale
Disposable Nitrile Gloves
Incidental "splash" contact only.
Provides minimal protection against this chemical class. Nitrile has poor resistance to halogenated and aromatic hydrocarbons.[3] Gloves must be changed immediately upon any contact.
Thicker Nitrile or Neoprene Gloves
Routine handling and weighing.
Offers better resistance to a broader range of chemicals than thin disposable gloves. Always check the manufacturer's chemical resistance data.
Viton™ or Laminate Film Gloves (e.g., Silver Shield®)
Spill clean-up and extended handling.
These materials provide excellent resistance to aromatic and chlorinated solvents.[4] They are recommended for situations with a high risk of direct and prolonged contact.
Respiratory Protection:
Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is generally not required. However, if there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) must be used.
Operational Plan: From Receipt to Reaction
A clear and logical workflow minimizes the risk of exposure and ensures the smooth execution of experimental procedures.
Caption: Operational workflow for handling 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide.
Step-by-Step Handling Protocol:
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
Weighing: All weighing of the solid compound must be conducted within a chemical fume hood to prevent the inhalation of fine powders. Use a draft shield if necessary to ensure accurate measurement.
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If transferring to a reaction vessel, do so carefully to prevent spillage.
Solubilization: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
Post-Handling: After use, decontaminate the spatula and any other equipment that has come into contact with the compound. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
Small Spills (in a fume hood):
Ensure you are wearing the appropriate PPE, including double gloves (nitrile as an inner layer, with neoprene or Viton™ as the outer layer).
Absorb the spilled solid with an inert material such as vermiculite, sand, or a commercial sorbent.
Carefully sweep the absorbed material into a designated hazardous waste container.
Decontaminate the area of the spill with a suitable solvent, followed by soap and water.
Large Spills (or any spill outside of a fume hood):
Evacuate the immediate area.
Alert your supervisor and the institutional safety office.
Prevent others from entering the area.
If safe to do so, and you are trained, contain the spill with absorbent materials.
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
In Case of Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of 5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide and any materials contaminated with it is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
Solid Waste: Unused or waste solid compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[5][6]
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be disposed of in the same designated solid waste container.
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste streams.[5]
Disposal Procedure:
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and the words "Hazardous Waste".
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in the regular trash.
References
BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.